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  • Product: 3-chloro-2-fluoro-N-methylaniline
  • CAS: 1040041-75-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-chloro-2-fluoro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 3-chloro-2-fluoro-N-methylaniline, a halogenate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 3-chloro-2-fluoro-N-methylaniline, a halogenated aniline derivative with potential applications in pharmaceutical and materials science research. The proposed synthesis is a two-step process commencing with the reduction of 2-fluoro-3-chloronitrobenzene to the key intermediate, 3-chloro-2-fluoroaniline. This is followed by the selective N-methylation of the aniline to yield the target compound. This document elucidates the mechanistic underpinnings of each transformation, provides detailed experimental protocols, and discusses the rationale behind the selection of specific methodologies. Emphasis is placed on the Eschweiler-Clarke reaction for the N-methylation step, a classic and reliable method that circumvents common issues such as overalkylation. This guide is intended to be a practical resource for chemists engaged in the synthesis of complex substituted anilines.

Introduction and Strategic Overview

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, serving as crucial building blocks for a wide range of functional molecules. The specific substitution pattern of 3-chloro-2-fluoro-N-methylaniline, featuring a chlorine and a fluorine atom on the aromatic ring in addition to an N-methyl group, presents a unique electronic and steric profile that is of interest for the development of novel bioactive compounds and advanced materials.[1]

The synthetic strategy detailed herein is a logical and efficient two-step sequence. The first step involves the synthesis of the primary aniline precursor, 3-chloro-2-fluoroaniline, from its corresponding nitroaromatic compound. The second, and final, step is the selective methylation of the primary amine to afford the desired N-methylated product.

The overall synthetic transformation is depicted below:

Overall_Synthesis Start 2-Fluoro-3-chloronitrobenzene Inter 3-Chloro-2-fluoroaniline Start->Inter Step 1: Reduction Final 3-Chloro-2-fluoro-N-methylaniline Inter->Final Step 2: N-Methylation

Caption: Proposed two-step synthesis of 3-chloro-2-fluoro-N-methylaniline.

This guide will now delve into the specifics of each of these synthetic steps, providing both theoretical justification and practical, actionable protocols.

Step 1: Synthesis of 3-Chloro-2-fluoroaniline

The synthesis of the key intermediate, 3-chloro-2-fluoroaniline, is most effectively achieved through the reduction of the corresponding nitro compound, 2-fluoro-3-chloronitrobenzene. While various methods exist for the reduction of aromatic nitro groups, catalytic hydrogenation and metal-acid reduction are among the most common and reliable.[2] For this specific transformation, we will detail a robust protocol using iron in the presence of an acid, a method well-suited for laboratory-scale synthesis due to its efficiency and cost-effectiveness.[3]

Causality of Method Selection

The reduction of a nitro group to an amine using iron powder in an acidic medium is a classic and dependable method in organic synthesis. The reaction is heterogeneous and proceeds via a series of single electron transfers from the iron metal to the nitro group. The acidic conditions serve to protonate the nitro group and its intermediates, facilitating the reduction process, and also to dissolve the iron oxides formed as byproducts. This method is often preferred over catalytic hydrogenation when there is a risk of dehalogenation, although with the C-F and C-Cl bonds in the substrate, this is a moderate concern. The primary advantages of the iron/acid system are its high yield, low cost of reagents, and straightforward experimental setup.[4]

Experimental Protocol: Reduction of 2-Fluoro-3-chloronitrobenzene

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Fluoro-3-chloronitrobenzene350-31-2175.541.0
Iron powder, fine7439-89-655.843.0
Concentrated Hydrochloric Acid7647-01-036.46catalytic
Ethanol64-17-546.07solvent
Water7732-18-518.02solvent
Sodium Carbonate497-19-8105.99as needed
Diethyl Ether (or Ethyl Acetate)60-29-774.12for extraction
Anhydrous Magnesium Sulfate7487-88-9120.37for drying

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-chloronitrobenzene (1.0 eq), ethanol, and water in a 2:1 ratio by volume.

  • Add fine iron powder (3.0 eq) to the mixture.

  • With vigorous stirring, heat the mixture to reflux.

  • Once at reflux, add concentrated hydrochloric acid (approx. 0.25 eq) dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Continue heating at reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron and iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washes and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add a saturated solution of sodium carbonate until the pH is basic (pH > 8).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-chloro-2-fluoroaniline.

  • The product can be purified by vacuum distillation to afford a clear, light-colored liquid.

Expected Yield: 90-95%[3]

Characterization of 3-Chloro-2-fluoroaniline:

  • Appearance: Clear light beige liquid[5]

  • Boiling Point: 214 °C (lit.)

  • Density: 1.324 g/mL at 25 °C (lit.)

  • Refractive Index: n20/D 1.564 (lit.)

Step 2: N-Methylation via the Eschweiler-Clarke Reaction

The final step in the synthesis is the selective methylation of the primary amine of 3-chloro-2-fluoroaniline. For this transformation, the Eschweiler-Clarke reaction is an excellent choice.[6] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7]

Causality of Method Selection: The Eschweiler-Clarke Advantage

The N-methylation of amines can be challenging due to the potential for over-alkylation. The use of simple methylating agents like methyl iodide often leads to a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium salt.[8] The Eschweiler-Clarke reaction elegantly avoids this issue. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A primary amine will be dimethylated to the tertiary amine under these conditions. However, by controlling the stoichiometry of the reagents, it is possible to favor the formation of the monomethylated product. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde.[6] This makes the Eschweiler-Clarke reaction a highly reliable method for the controlled methylation of amines.

Eschweiler_Clarke_Mechanism cluster_0 Formation of Iminium Ion cluster_1 Hydride Transfer Amine R-NH2 Hemiaminal R-NH-CH2OH Amine->Hemiaminal + CH2O Formaldehyde CH2O Iminium_Ion [R-N=CH2]+ Hemiaminal->Iminium_Ion - H2O Methylated_Amine R-NH-CH3 Iminium_Ion->Methylated_Amine + HCOOH, - CO2 Formic_Acid HCOOH

Caption: Simplified mechanism of the Eschweiler-Clarke reaction for monomethylation.

Experimental Protocol: N-Methylation of 3-Chloro-2-fluoroaniline

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-Chloro-2-fluoroaniline2106-04-9145.561.0
Formaldehyde (37% aq. solution)50-00-030.031.1
Formic Acid (88-98%)64-18-646.032.0 - 3.0
Sodium Hydroxide1310-73-240.00as needed
Diethyl Ether (or Ethyl Acetate)60-29-774.12for extraction
Anhydrous Magnesium Sulfate7487-88-9120.37for drying

Procedure:

  • In a round-bottom flask, combine 3-chloro-2-fluoroaniline (1.0 eq) and formic acid (2.0 - 3.0 eq).

  • Cool the mixture in an ice bath and slowly add the formaldehyde solution (1.1 eq) dropwise with stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath.

  • Maintain the temperature for 4-6 hours, or until the evolution of carbon dioxide ceases. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully make it basic (pH > 9) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the basic aqueous solution with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-chloro-2-fluoro-N-methylaniline.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-85%

Characterization of 3-Chloro-2-fluoro-N-methylaniline:

  • CAS Number: 1040041-75-5[9]

  • Spectroscopic data for this specific compound is not widely available in the literature. However, based on its structure, one would expect to see characteristic signals in ¹H NMR for the N-methyl group (a singlet or doublet depending on the solvent and conditions), aromatic protons, and the N-H proton. ¹³C NMR would show signals for the methyl carbon and the aromatic carbons, with C-F coupling being observable. Mass spectrometry should show a molecular ion peak corresponding to its molecular weight (159.59 g/mol ).

Alternative Synthetic Approaches

While the proposed pathway is robust, other methods could be considered for each step.

  • For the reduction of the nitro group: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a very effective and clean alternative to the iron/acid system.[10] This method often provides high yields and purity, with the primary byproduct being water. However, it requires specialized hydrogenation equipment.

  • For the N-methylation step:

    • Reductive Amination with Sodium Borohydride: An alternative to the Eschweiler-Clarke reaction is a two-step, one-pot reductive amination. The aniline is first reacted with formaldehyde to form the imine in situ, which is then reduced with a milder reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[11][12] This method can also provide good yields of the monomethylated product.

    • Direct Alkylation: While generally avoided due to overalkylation, direct methylation with a reagent like dimethyl sulfate in the presence of a base could be employed. However, careful control of stoichiometry and reaction conditions would be critical, and this method introduces highly toxic and hazardous reagents.[13]

Safety and Hazard Considerations

  • 2-Fluoro-3-chloronitrobenzene: This is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Concentrated Hydrochloric and Formic Acids: These are corrosive and cause severe burns. Handle with extreme care, using appropriate PPE. The Eschweiler-Clarke reaction should be performed in a well-ventilated fume hood due to the evolution of carbon dioxide and the handling of volatile, corrosive acid.[14]

  • Formaldehyde: Formaldehyde is a known carcinogen and a potent sensitizer.[15] All manipulations should be carried out in a fume hood.

  • General Precautions: A thorough risk assessment should be conducted before undertaking any of the described procedures.[16]

Conclusion

The synthesis of 3-chloro-2-fluoro-N-methylaniline can be effectively achieved through a two-step process involving the reduction of 2-fluoro-3-chloronitrobenzene followed by N-methylation of the resulting 3-chloro-2-fluoroaniline. The iron/acid reduction offers a cost-effective and high-yielding method for the first step, while the Eschweiler-Clarke reaction provides a reliable and selective means of achieving the desired N-monomethylation in the second step. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this and other related substituted anilines.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2025, May 23). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC. Retrieved from [Link]

  • Chen, J., Chen, S., & Hu, X. (2019, April 29). methylation of amines using formic acid via simple inorganic base catalysis. SpringerLink. Retrieved from [Link]

  • 3-chloro-2-fluoroaniline (C6H5ClFN). PubChemLite. Retrieved from [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • 3-chloro-2-fluoro-N-methylaniline — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]

  • Li, F., & Li, X. (2017, October 30). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Publications. Retrieved from [Link]

  • Different protocols for methylation of aniline. ResearchGate. Retrieved from [Link]

  • Preparation of 3-chloro-2-methylaniline. PrepChem.com. Retrieved from [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. Retrieved from [Link]

  • m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Organic Syntheses. Retrieved from [Link]

  • (1993, July 13). Process for the preparation of 2,4-dichlorofluorobenzene. Google Patents.
  • Li, Y., et al. (2023, May 31). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. Retrieved from [Link]

  • (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate. Retrieved from [Link]

  • Eschweiler-Clarke Reaction. SynArchive. Retrieved from [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • 3-Chloro-2-fluoroaniline. Auteeda. Retrieved from [Link]

  • Zhang, C., et al. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • (2011, November 9). Synthetic method of 3-chloro-2-methylaniline. Eureka | Patsnap. Retrieved from [Link]

  • (2025, October 13). The Versatility of 3-Chloro-2-fluoroaniline in Specialty Chemical Manufacturing. LinkedIn. Retrieved from [Link]

  • (2011, March 10). Eschweiler-Clarke Procedure. Sciencemadness.org. Retrieved from [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene to Aniline. ChemRxiv. Retrieved from [Link]

  • (2023, December 23). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Reddit. Retrieved from [Link]

  • (2026, March 7). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • (2018, November 23). Reductive amination of amines with formaldehyde ?. ResearchGate. Retrieved from [Link]

  • (2011, November 9). Synthetic method of 3-chloro-2-methylaniline. Google Patents.
  • 2-Chloro-1-fluoro-3-nitrobenzene. PubChem. Retrieved from [Link]

  • (2008, October 22). Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3-Chloro-2-fluoro-N-methylaniline: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, highly substituted halogenated anilines serve as privileged building blocks. Specifically, 3-chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly substituted halogenated anilines serve as privileged building blocks. Specifically, 3-chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5)[1] provides unique steric and electronic properties due to the orthogonal inductive effects of its adjacent fluorine and chlorine atoms. For researchers synthesizing kinase inhibitors or novel therapeutics, rigorously validating the regiochemistry of this intermediate is paramount.

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of 3-chloro-2-fluoro-N-methylaniline. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS), we establish a robust matrix of causality where each spectral feature independently verifies the molecular architecture.

The Self-Validating Analytical System

To ensure absolute scientific integrity, the protocols described herein form a self-validating system . The exact mass determined by HRMS confirms the elemental composition (C₇H₇ClFN)[2]. Orthogonally, the ¹⁹F and ¹H NMR spectra map the exact regiochemistry of the halogen substitutions through scalar coupling networks, while FTIR independently verifies the presence of the secondary amine. A deviation in any single node—such as an unexpected splitting pattern in the NMR—immediately flags a structural isomer or impurity, triggering a re-evaluation of the MS/MS fragmentation tree.

Experimental Workflows & Methodologies

The following step-by-step methodologies dictate the standard operating procedures for acquiring high-fidelity spectroscopic data for this compound.

Protocol A: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Sample Preparation: Weigh 15 mg of the 3-chloro-2-fluoro-N-methylaniline free base into a clean glass vial.

  • Solvation: Dissolve the sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer: Pipette the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped.

  • Acquisition:

    • ¹H NMR: Acquire at 400 MHz (16 scans, relaxation delay 1.0 s).

    • ¹³C NMR: Acquire at 100 MHz (1024 scans, relaxation delay 2.0 s, with broadband proton decoupling).

    • ¹⁹F NMR: Acquire at 376 MHz (64 scans, referenced to internal CFCl₃ at 0 ppm).

Protocol B: High-Resolution Mass Spectrometry (ESI-HRMS)

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.

  • Dilution: Dilute the stock to a final concentration of 1 μg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote ionization.

  • Injection: Inject 5 μL into the ESI-HRMS system operating in positive ion mode.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire full scan data (m/z 50–500).

  • Fragmentation: Perform Collision-Induced Dissociation (CID) at 20 eV for MS/MS analysis.

Protocol C: FTIR Spectroscopy (ATR)

  • Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and establish a background spectrum in ambient air.

  • Loading: Deposit 2–3 μL of the neat liquid sample directly onto the center of the ATR crystal.

  • Compression: Apply the pressure arm to ensure uniform optical contact.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Workflow cluster_NMR NMR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow cluster_IR IR Spectroscopy Workflow Sample 3-chloro-2-fluoro-N-methylaniline (Sample Aliquot) NMR_Prep Dissolve in CDCl3 (TMS internal standard) Sample->NMR_Prep MS_Prep Dilute in MeOH/H2O (0.1% Formic Acid) Sample->MS_Prep IR_Prep Direct loading onto Diamond ATR crystal Sample->IR_Prep NMR_Acq Acquire 1H, 13C, 19F (400/100/376 MHz) NMR_Prep->NMR_Acq MS_Acq ESI-HRMS Acquisition (Positive Ion Mode) MS_Prep->MS_Acq IR_Acq FTIR Acquisition (4000-400 cm-1) IR_Prep->IR_Acq

Figure 1: Orthogonal spectroscopic workflow for structural validation.

Spectroscopic Data Analysis & Signal Causality

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive proof of the halogen regiochemistry. The predictive shifts and couplings below are grounded in established empirical rules for substituted benzenes ().

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J in Hz) Assignment
6.82 ddd 1H ³J_HH = 8.2, ⁴J_HF = 1.5 C5-H (Aromatic)
6.73 dd 1H ³J_HH = 8.2, ⁴J_HH = 1.2 C4-H (Aromatic)
6.45 ddd 1H ³J_HH = 8.2, ⁴J_HF = 4.5 C6-H (Aromatic)
4.05 br s 1H - N-H (Amine)

| 2.85 | d | 3H | ³J_HH = 5.0 | N-CH₃ |

Mechanistic Causality in ¹H NMR: Why is the N-CH₃ proton a doublet? In dry, non-exchanging solvents like CDCl₃, the N-H proton couples with the adjacent N-CH₃ protons (³J_HH ≈ 5 Hz). If trace water or acid is introduced, rapid chemical exchange decouples them, collapsing the doublet into a singlet. The C6-H proton is highly shielded (6.45 ppm) due to the strong ortho-activating effect of the secondary amine, pushing electron density into the ring.

Table 2: ¹³C & ¹⁹F NMR Data Highlights

Nucleus Shift (ppm) Multiplicity J-Coupling (Hz) Causality / Assignment
¹³C 150.2 d ¹J_CF ≈ 245 C2 (C-F): Massive scalar coupling due to direct s-orbital overlap with highly electronegative F.
¹³C 138.5 d ²J_CF ≈ 12 C1 (C-N): Meta to Cl, ortho to F.
¹³C 30.1 s - N-CH₃: Aliphatic carbon.

| ¹⁹F | -128.4 | s | - | C-F: Shielded by ortho-amine resonance; deshielded by inductive ortho-chlorine. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy validates the functional groups through their vibrational modes, acting as a rapid orthogonal check against the NMR data ().

Table 3: Key FTIR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Mode Structural Causality
3410 Medium, Sharp N-H Stretch Secondary aromatic amines exhibit a single sharp band. Conjugation weakens the N-H bond, lowering it from typical aliphatic frequencies.
3050 Weak C-H Stretch (sp²) Aromatic ring hydrogens.
2850, 2950 Weak C-H Stretch (sp³) N-methyl group vibrations.
1605, 1500 Strong C=C Stretch Aromatic ring breathing modes.
1150 Strong C-F Stretch Highly polarized bond resulting in a massive change in dipole moment during vibration.

| 1020 | Medium | C-Cl Stretch | Heavier halogen atom reduces the vibrational frequency compared to C-F. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion [M+H]⁺ at m/z 160.032. The fragmentation pathway of this ion under Collision-Induced Dissociation (CID) is highly diagnostic of its structure ().

Mechanistic Causality in Fragmentation: Why does the molecule preferentially lose HCl? The protonated molecular ion localizes charge on the amine nitrogen. However, the proximity of the ortho-fluorine and meta-chlorine facilitates gas-phase rearrangement. Cleavage of the C-Cl bond, accompanied by a hydrogen shift, results in the neutral loss of HCl (36 Da). This leaves a highly stabilized, conjugated fragment at m/z 124.05. Alternatively, the loss of the methylamine moiety (CH₃NH₂, 31 Da) yields a fluorochlorobenzene cation at m/z 129.00.

Fragmentation M_plus [M+H]+ m/z 160.03 Frag_HCl [M+H - HCl]+ m/z 124.05 M_plus->Frag_HCl -36 Da (Neutral loss of HCl) Frag_CH3NH2 [M+H - CH3NH2]+ m/z 129.00 M_plus->Frag_CH3NH2 -31 Da (Neutral loss of CH3NH2) Frag_HF [M+H - HCl - HF]+ m/z 104.05 Frag_HCl->Frag_HF -20 Da (Neutral loss of HF)

Figure 2: ESI-MS/MS fragmentation pathway of 3-chloro-2-fluoro-N-methylaniline.

Conclusion

The characterization of 3-chloro-2-fluoro-N-methylaniline requires a multi-faceted spectroscopic approach. By understanding the causality behind the ¹J_CF scalar couplings, the unique shielding effects in the ¹⁹F NMR, and the thermodynamic drivers of gas-phase HCl loss in HRMS, researchers can confidently validate the structure of this critical intermediate. This self-validating matrix ensures that any synthetic deviations or isomeric impurities are immediately detected, safeguarding downstream drug development pipelines.

References

  • PubChemLite. (2026). 3-chloro-2-fluoro-n-methylaniline (C7H7ClFN) Profile. University of Luxembourg / National Center for Biotechnology Information. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

Sources

Foundational

Technical Whitepaper: 3-Chloro-2-fluoro-N-methylaniline in Targeted Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: In-Depth Technical Guide & Protocol Architecture Executive Summary In the landscape of targeted oncology, the rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: In-Depth Technical Guide & Protocol Architecture

Executive Summary

In the landscape of targeted oncology, the rational design of small-molecule kinase inhibitors relies heavily on the precise stereoelectronic tuning of hinge-binding scaffolds. 3-Chloro-2-fluoro-N-methylaniline has emerged as a highly specialized building block in the synthesis of pyrimidine- and pyrrolopyrimidine-based inhibitors, most notably targeting Aurora A kinase and the Epidermal Growth Factor Receptor (EGFR)[1][2].

This technical guide provides a comprehensive profile of 3-chloro-2-fluoro-N-methylaniline, detailing its physicochemical properties, safety parameters, and structural rationale. Furthermore, it establishes field-validated protocols for incorporating this aniline derivative into active pharmaceutical ingredients (APIs), emphasizing the causality behind specific reaction conditions and assay validations.

Physicochemical Profiling & Structural Identity

The utility of 3-chloro-2-fluoro-N-methylaniline in medicinal chemistry is driven by its unique substitution pattern. The secondary amine (N-methyl) restricts rotational freedom when coupled to a heteroaryl core, forcing the aromatic ring out of planarity. This non-planar conformation is critical for avoiding off-target DNA intercalation while optimally projecting the halogenated ring into the hydrophobic selectivity pockets of kinases[3].

The 2-fluoro substituent provides a strong localized dipole and acts as a hydrogen-bond acceptor without adding significant steric bulk. Concurrently, the 3-chloro substituent provides the necessary lipophilicity and van der Waals radius to occupy the deep hydrophobic clefts specific to Aurora A, thereby driving selectivity over the highly homologous Aurora B kinase[4].

Table 1: Chemical Identification & Properties
ParameterSpecification (Free Base)Specification (Hydrochloride Salt)
Chemical Name 3-Chloro-2-fluoro-N-methylaniline3-Chloro-2-fluoro-N-methylaniline HCl
CAS Registry Number 1040041-75-5[5]1187386-17-9[6]
Molecular Formula C₇H₇ClFNC₇H₈Cl₂FN
Molecular Weight 159.59 g/mol [5]196.05 g/mol
EC Number 851-520-7[7]Not assigned
SMILES CNC1=CC=CC(Cl)=C1F[8]CNC1=CC=CC(Cl)=C1F.Cl
Physical State Liquid / Low-melting solidCrystalline Solid

Safety, Handling, and Regulatory Directives

As an aniline derivative, 3-chloro-2-fluoro-N-methylaniline requires stringent handling protocols due to its potential for methemoglobinemia and acute toxicity. The compound is classified under the Globally Harmonized System (GHS) with the following hazard profiles[7].

Table 2: GHS Hazard Identification
Hazard ClassHazard CodeDescriptionCausality / Mitigation
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Rapid dermal absorption characteristic of lipophilic anilines. Use nitrile gloves and handle strictly in a Class II fume hood.
Skin Irritation H315Causes skin irritation.Electrophilic potential and localized pH effects.
Eye Irritation H319Causes serious eye irritation.Direct tissue interaction. Requires safety goggles/face shield.
STOT SE 3 H336May cause drowsiness or dizziness.CNS penetration due to high lipophilicity. Ensure adequate ventilation.

Note: For long-term storage, the hydrochloride salt (CAS 1187386-17-9) is preferred due to its enhanced oxidative stability and resistance to photodegradation compared to the free base[9][10].

Mechanistic Application: Aurora A Kinase Inhibition

Aurora A is a serine/threonine kinase essential for centrosome maturation and mitotic spindle assembly. Its overexpression is a hallmark of various solid tumors[1][11]. 3-Chloro-2-fluoro-N-methylaniline is frequently utilized to synthesize 2-anilinopyrimidine derivatives. The pyrimidine nitrogen forms a critical hydrogen bond with the backbone NH of Ala213 in the Aurora A hinge region, while the halogenated aniline moiety is directed into the adjacent hydrophobic pocket[1].

G A Aurora A Kinase (Active) B Centrosome Maturation & Spindle Assembly A->B Phosphorylation F Cell Cycle Arrest (Apoptosis) A->F Inhibition Outcome C Mitotic Progression (Cell Division) B->C Promotes D Aniline-Pyrimidine Derivative (Inhibitor) E ATP Binding Pocket (Hinge Region Ala213) D->E Binds E->A Blocks Activity

Aurora A Kinase Signaling Pathway and the Mechanism of Aniline-Pyrimidine Inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent and condition is explicitly stated.

Protocol 1: Synthesis of 2-Anilinopyrimidine Scaffold via SN​Ar

This protocol details the nucleophilic aromatic substitution ( SN​Ar ) of a generic 2-chloropyrimidine intermediate with 3-chloro-2-fluoro-N-methylaniline[2][3].

Rationale: The secondary amine of 3-chloro-2-fluoro-N-methylaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the halogen substituents and steric hindrance from the N-methyl group. Therefore, acid catalysis and elevated temperatures are mandatory to drive the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve the 2-chloropyrimidine derivative (1.0 equivalent, approx. 2.0 mmol) in 20 mL of anhydrous isopropanol (iPrOH).

  • Amine Addition: Add 3-chloro-2-fluoro-N-methylaniline (1.2 equivalents, 2.4 mmol) to the solution. Causality: A slight excess of the amine ensures complete consumption of the valuable pyrimidine intermediate.

  • Acid Catalysis: Add 6 drops of concentrated hydrochloric acid (HCl). Causality: HCl protonates the pyrimidine ring nitrogens, significantly increasing the electrophilicity of the C2 position and lowering the activation energy for the SN​Ar attack.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90°C (reflux) for 10–12 hours. Monitor reaction progress via TLC (Dichloromethane/Methanol, 10:1).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate in vacuo. Neutralize the acidic residue by adding 2 mL of aqueous Ammonium Hydroxide (NH₄OH). Causality: Neutralization converts the product from its highly polar hydrochloride salt back to the free base, enabling organic extraction.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the targeted kinase inhibitor.

G Step1 Reactants: 2-Chloropyrimidine + Fluorinated N-methylaniline Step2 Solvent & Catalyst: iPrOH, conc. HCl (cat.) Step1->Step2 Step3 Reaction Conditions: Reflux at 90°C for 10-12h Step2->Step3 Step4 Workup: Neutralize with NH4OH, Extract with CH2Cl2 Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5 Step6 Target Compound: 2-Anilinopyrimidine API Step5->Step6

Synthetic Workflow for the Generation of 2-Anilinopyrimidine Kinase Inhibitors.

Protocol 2: In Vitro Aurora A Kinase Assay (ADP-Glo)

To validate the synthesized inhibitor, an ADP-Glo™ Kinase Assay is utilized[2].

Rationale: Unlike traditional radiometric assays (³²P-ATP), the ADP-Glo assay is a homogeneous, luminescent method that measures the ADP formed during the kinase reaction. This provides a highly sensitive, non-radioactive, and high-throughput compatible system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Aurora A kinase enzyme, ATP, and myelin basic protein (MBP) substrate in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the synthesized 3-chloro-2-fluoro-N-methylaniline derivative in DMSO.

  • Kinase Reaction: In a 384-well plate, combine 2 µL of the inhibitor dilution, 2 µL of Aurora A enzyme, and 2 µL of the ATP/MBP substrate mix. Incubate at room temperature for 60 minutes. Causality: A 60-minute incubation ensures steady-state kinetics are reached without substrate depletion.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a four-parameter logistic non-linear regression model. A self-validating control (e.g., Alisertib/MLN8237) must be run in parallel to confirm assay sensitivity[2][11].

References

  • NextSDS. 3-chloro-2-fluoro-N-methylaniline — Chemical Substance Information. Retrieved from:[Link]

  • Google Patents.CN111039940A - Aurora A kinase inhibitor, preparation method, pharmaceutical composition and use thereof.
  • National Institutes of Health (PMC). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). A Pentacyclic Aurora Kinase Inhibitor (AKI-001) with High in Vivo Potency and Oral Bioavailability. Retrieved from: [Link]

  • Taylor & Francis. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Retrieved from:[Link]

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Retrieved from: [Link]

  • AA Blocks. 1049787-84-9 | MFCD08559363 | 3-(2-Ethoxyethoxy)aniline hydrochloride (Related Products). Retrieved from:[Link]

Sources

Exploratory

3-chloro-2-fluoro-N-methylaniline solubility and stability data

An In-Depth Technical Guide to the Physicochemical Characterization of 3-chloro-2-fluoro-N-methylaniline: Solubility and Stability Abstract This technical guide provides a comprehensive framework for understanding and de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-chloro-2-fluoro-N-methylaniline: Solubility and Stability

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of 3-chloro-2-fluoro-N-methylaniline. Given the limited availability of public experimental data for this specific compound, this document emphasizes predictive analysis based on its chemical structure and established principles, alongside robust, step-by-step experimental protocols for its empirical characterization. We will delve into the theoretical underpinnings of its solubility in various solvent systems and explore its likely stability profile under stress conditions. The methodologies presented are grounded in authoritative guidelines and are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to generate reliable data for this critical synthetic intermediate.

Introduction and Structural Analysis

3-chloro-2-fluoro-N-methylaniline is a halogenated N-alkylated aromatic amine. Such molecules are common building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] An accurate understanding of their physicochemical properties, particularly solubility and stability, is paramount for successful process development, formulation, and regulatory compliance.

The structure of 3-chloro-2-fluoro-N-methylaniline dictates its chemical behavior:

  • Aromatic Ring: The benzene core provides a hydrophobic character.

  • Halogen Substituents (Cl and F): The electron-withdrawing nature of chlorine and fluorine atoms decreases the basicity of the aniline nitrogen compared to N-methylaniline itself. These bulky substituents also contribute to the molecule's hydrophobicity and can influence crystal lattice energy, thereby affecting solubility.

  • N-methyl Group: The methyl group attached to the nitrogen atom makes it a secondary amine. This structural feature prevents the formation of as many hydrogen bonds as a primary amine but still allows the nitrogen's lone pair to act as a hydrogen bond acceptor. This modification is often used to modulate the lipophilicity and metabolic stability of parent aniline structures in drug discovery.[3]

This guide will first predict the solubility profile based on these structural features and data from chemical analogues. It will then provide a detailed experimental protocol for quantitative solubility determination. Subsequently, it will address the compound's stability, outlining a systematic approach for conducting forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.

Solubility Profile

Solubility is a critical parameter that influences reaction kinetics, purification strategies (e.g., crystallization), and bioavailability in pharmaceutical applications. The principle of "like dissolves like" provides a foundational basis for predicting the solubility of 3-chloro-2-fluoro-N-methylaniline.

Predictive Analysis and Insights from Analogues

Based on its structure, 3-chloro-2-fluoro-N-methylaniline is expected to have low solubility in aqueous media due to its significant hydrophobic character imparted by the chlorinated, fluorinated benzene ring. Conversely, it is predicted to be soluble in a range of organic solvents.[4][5]

CompoundSolventSolubility DataRationale for Comparison
3-Chloro-2-methylaniline Water1 g/L at 20°C[7]; 4.5 g/L[8]Shares the 3-chloro and N-methyl (by analogy) substitution pattern, providing a baseline for aqueous solubility.
Aniline Water~3.6 g/100 mLParent primary amine; shows moderate aqueous solubility that decreases with alkylation and halogenation.[4]
Aniline Organic SolventsMiscible with ethanol, diethyl ether, and benzene.[4][5]Demonstrates the general high solubility of the aniline scaffold in common organic solvents.
N-Methylaniline WaterInsoluble.[2]The N-methyl analogue of aniline shows reduced water solubility, a trend expected for our target compound.
Monochloroanilines Water0.02 to 0.04 mol/LHighlights that halogenation generally reduces aqueous solubility.[1]

From this comparative analysis, it is reasonable to hypothesize that 3-chloro-2-fluoro-N-methylaniline will exhibit aqueous solubility in the low g/L range and will be readily soluble in polar aprotic solvents (like acetone), alcohols (like methanol and ethanol), and aromatic hydrocarbons (like toluene).

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

The isothermal shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound. The causality behind this protocol is to ensure that a true equilibrium is reached between the undissolved solid and the solvent at a constant temperature, providing a thermodynamically accurate solubility value.

Methodology:

  • Preparation: Add an excess amount of crystalline 3-chloro-2-fluoro-N-methylaniline to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed, inert glass vial. The presence of excess solid is crucial to ensure the solution becomes saturated.

  • Equilibration: Place the vials in a thermostatically controlled shaker or rotator set to a specific temperature (e.g., 25°C or 37°C). Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to confirm the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to sediment. Subsequently, carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.[9] This step is critical; any particulate matter will artificially inflate the measured concentration.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Determine the concentration of 3-chloro-2-fluoro-N-methylaniline in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

  • Calculation: Construct a calibration curve using standard solutions of the compound with known concentrations. Use the regression equation from this curve to calculate the concentration in the saturated solution, factoring in the dilution. Express the solubility in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Calculation prep Add excess solid to known volume of solvent equil Agitate at constant temperature (e.g., 24-48 hours) prep->equil Ensure saturation sep Sedimentation followed by filtration (0.22 µm filter) equil->sep Reach equilibrium quant Analyze clear filtrate by validated HPLC method sep->quant Isolate saturated solution calc Calculate solubility using a standard calibration curve quant->calc Determine concentration

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Profile and Degradation

Understanding the intrinsic stability of 3-chloro-2-fluoro-N-methylaniline is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage. Anilines are generally susceptible to atmospheric oxidation, which often results in discoloration.

Predictive Stability and Incompatibility
  • Oxidative Stability: The secondary amine functionality is susceptible to oxidation. Exposure to air and light can lead to the formation of colored impurities.[2] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light are advisable.

  • Hydrolytic Stability: The compound is expected to be generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation could be accelerated.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides should be avoided as they can react with the aniline functional group.[10][11]

  • Thermal Stability: The compound should be stable at ambient temperatures, but thermal decomposition may occur at elevated temperatures, potentially releasing toxic fumes such as hydrogen chloride, nitrogen oxides, and carbon oxides.[8][11]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a substance under conditions more severe than standard storage. Its purpose is to identify likely degradation products and pathways and to establish a "stability-indicating" analytical method capable of separating these products from the parent compound.[10]

Methodology:

A solution of 3-chloro-2-fluoro-N-methylaniline (e.g., at 1 mg/mL in a 50:50 acetonitrile:water mixture) should be subjected to the following stress conditions, with a control sample (unstressed) stored at 2-8°C for comparison. The goal is to achieve 5-20% degradation.

  • Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours. Neutralize the sample before HPLC analysis.

  • Basic Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours. Neutralize the sample before HPLC analysis.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample and a solution sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

All stressed samples are then analyzed by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A self-validating protocol for stability analysis requires an analytical method that can resolve and quantify the parent compound without interference from degradants, process impurities, or excipients.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point for separating aromatic amines.[10]

  • Mobile Phase Optimization: Begin with a gradient elution using a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient from 10% B to 90% B over 20 minutes can be used to screen for all potential degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution. This allows for the determination of the optimal detection wavelength for the parent compound and helps in assessing the peak purity of the parent peak in stressed samples.

  • Method Validation: Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is spectrally pure and resolved from all degradation products in the stressed samples.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_outcome Outcomes compound 3-Chloro-2-fluoro-N-methylaniline (Stock Solution & Solid) acid Acidic (HCl, ΔT) compound->acid base Basic (NaOH, ΔT) compound->base oxid Oxidative (H₂O₂) compound->oxid therm Thermal (ΔT) compound->therm photo Photolytic (Light/UV) compound->photo analysis Analysis by Stability-Indicating HPLC-PDA Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Analytical Method Specificity analysis->method

Caption: General Workflow for a Forced Degradation Study.

Conclusion

While direct experimental data for 3-chloro-2-fluoro-N-methylaniline remains sparse in public repositories, a robust scientific understanding of its likely solubility and stability can be formulated through structural analysis and comparison with related analogues. This guide predicts that the compound will exhibit low aqueous solubility but good solubility in common organic solvents. It is likely susceptible to oxidative degradation and should be handled and stored accordingly.

Of greater importance for researchers and developers are the methodologies provided herein. The detailed protocols for isothermal shake-flask solubility determination and forced degradation studies offer a clear and scientifically rigorous path to generating the precise, reliable data required for advancing research, development, and manufacturing activities involving this compound. Adherence to these systematic approaches will ensure data integrity and provide a solid foundation for all subsequent applications.

References

  • Benchchem. (n.d.). Solubility of 3-Chloro-5-(4-fluorophenyl)aniline in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Chloro-2-methylaniline. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide.
  • PubChemLite. (n.d.). 3-chloro-2-fluoro-n-methylaniline (C7H7ClFN). Retrieved from [Link]

  • NextSDS. (n.d.). 3-chloro-2-fluoro-N-methylaniline — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

  • Benchchem. (n.d.). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • ResearchGate. (2014, June 15). Microbial Degradation of 3-Chloroanilne by two Bacterial Strains isolated from Common Effluent Treatment Plant. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Thermo Fisher Scientific. (2025, December 18). 3-Chloro-2-methylaniline - Safety Data Sheet.
  • ACS Publications. (2017, October 30). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 4). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Retrieved from [Link]

  • PMC. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Center for Biotechnology Information. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]

Sources

Foundational

Reactivity of the N-Methyl Group in 3-Chloro-2-fluoro-N-methylaniline: A Technical Guide for Advanced Organic Synthesis

Executive Summary 3-Chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5) is a highly specialized secondary aniline utilized extensively as a building block in the synthesis of kinase inhibitors and other targeted therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5) is a highly specialized secondary aniline utilized extensively as a building block in the synthesis of kinase inhibitors and other targeted therapeutics[1][2]. The unique substitution pattern—specifically the ortho-fluoro and meta-chloro groups—significantly alters the electronic landscape of the amine[3]. This technical guide explores the reactivity of the N-methyl group, detailing the causality behind its suppressed nucleophilicity and providing authoritative, self-validating protocols for N-alkylation, N-acylation, and N-demethylation workflows.

Electronic Profiling & Causality of Reactivity

The chemical behavior of the N-methyl secondary amine is fundamentally governed by the inductive (-I) and mesomeric (+M) effects of the aromatic ring's substituents[3].

  • Ortho-Fluoro Effect: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing (-I) effect[3]. While halogens possess a mesomeric (+M) effect that can donate electron density back into the ring, the poor orbital overlap between the fluorine 2p and the benzene carbon 2p orbitals renders this +M effect negligible compared to the -I effect[3]. Its ortho position maximizes the withdrawal of electron density directly from the amine nitrogen.

  • Meta-Chloro Effect: The chlorine atom at the meta position further depletes the electron density of the aromatic ring via its own -I effect, without any competing +M stabilization at the amine position[3].

  • Causality of Reactivity: The net result of these combined electron-withdrawing effects is a drastic reduction in the basicity and nucleophilicity of the N-methyl group[3]. Consequently, standard electrophilic additions (such as spontaneous N-alkylation) are thermodynamically and kinetically hindered. This causality dictates that synthetic chemists must employ transition-metal catalysis, elevated temperatures, or highly reactive electrophiles to achieve successful functionalization[4][5].

ElectronicEffects A 3-Chloro-2-fluoro- N-methylaniline B Ortho-Fluoro (-I > +M) A->B C Meta-Chloro (-I) A->C D Decreased N-Nucleophilicity B->D C->D E Requires Catalytic Activation D->E Synthetic Constraint

Electronic effects of halogen substituents on N-methylaniline nucleophilicity.

Key Reactivity Pathways of the N-Methyl Group

Pathway A: N-Acylation (Amide Formation)

N-acylation is a robust method for functionalizing the N-methyl group, often used for protection or to build active pharmaceutical ingredients[4]. Due to the reduced nucleophilicity of 3-chloro-2-fluoro-N-methylaniline, highly reactive acylating agents (e.g., acyl chlorides or anhydrides) must be paired with a stoichiometric base like pyridine or sodium acetate to drive the reaction forward and neutralize the generated acid[4].

Pathway B: N-Alkylation and Cross-Coupling

Direct SN2 alkylation using standard alkyl halides is notoriously sluggish for deactivated anilines. Modern approaches utilize transition-metal catalysis to overcome this barrier. For instance, N-alkylation with alcohols can be achieved using Iridium(III) or Ruthenium(II) N-heterocyclic carbene (NHC) complexes[5]. These catalysts facilitate a "borrowing-hydrogen" mechanism: the alcohol is temporarily oxidized to an aldehyde, which undergoes condensation with the N-methylamine, followed by reduction by the metal-hydride intermediate[5]. Additionally, SNAr reactions are employed to attach complex heterocyclic scaffolds (e.g., 4-chloroquinazolines) to the N-methyl group, though these require elevated temperatures and acid catalysis[2][6].

Pathway C: N-Demethylation

Converting the secondary N-methyl amine to a primary amine (N-demethylation) is critical for structural diversification. The classical von Braun reaction utilizes cyanogen bromide to form a cyanoammonium intermediate, which is subsequently hydrolyzed[7][8]. More contemporary, milder methods employ chloroformates (e.g., phenyl chloroformate) followed by hydrazine reduction, or photoredox catalysis to generate an α -amino radical that hydrolyzes to the primary amine[7][8].

N_Demethylation Start Secondary N-Methylamine Step1 Cyanogen Bromide (BrCN) Addition Start->Step1 Int Cyanoammonium Intermediate Step1->Int Step2 Acid/Base Hydrolysis Int->Step2 Product Primary Amine + Formaldehyde Step2->Product

Mechanism of the von Braun N-demethylation reaction.

Self-Validating Experimental Protocols

Protocol 1: Catalytic N-Alkylation using Alcohols (Borrowing Hydrogen)

This method avoids toxic alkyl halides by using alcohols as alkylating agents, driven by an Ir(III) catalyst[5].

  • Preparation: In a nitrogen-filled glovebox, charge a 15 mL pressure tube with 3-chloro-2-fluoro-N-methylaniline (1.0 mmol), the desired primary alcohol (1.2 mmol), and KOtBu (1.5 mmol)[5].

  • Catalyst Addition: Add the NHC-Ir(III) complex (1.0 mol%)[5].

  • Reaction: Seal the tube, remove from the glovebox, and heat the mixture at 120 °C for 24 hours under vigorous stirring[5].

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting aniline mass ( m/z 159.0) and the appearance of the tertiary amine mass validates the successful formation of the transient Ir-hydride species and subsequent reduction[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of silica gel, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Robust N-Acylation of Deactivated Anilines

Adapted specifically for halogenated, electron-poor anilines[4].

  • Dissolution: Dissolve 3-chloro-2-fluoro-N-methylaniline (0.5 mmol) in 10 mL of anhydrous acetonitrile[4].

  • Activation: Add pyridine (1.5 mmol) and cool the mixture to 0 °C in an ice bath to control the exothermic reaction[4].

  • Acylation: Dropwise add the acyl chloride (0.6 mmol)[4].

  • Self-Validation Check: A white precipitate (pyridinium chloride) should form immediately upon addition. This acts as a visual indicator that the acyl chloride is actively reacting with the amine and the base is neutralizing the HCl byproduct[4].

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Quench with water, extract with dichloromethane (3 x 10 mL), wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄[4].

  • Purification: Concentrate and recrystallize the product from ethanol[4].

Quantitative Reactivity Data

The following table summarizes the comparative reactivity metrics and expected yields for the N-methyl group transformations based on analogous halogenated systems[2][4][5][8].

Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Mechanistic Note
N-Acylation Acyl Chloride, Pyridine0 to 25285 - 95Nucleophilic attack by N lone pair; driven by base[4].
N-Alkylation Primary Alcohol, NHC-Ir(III)1202475 - 88Borrowing hydrogen; Ir-hydride intermediate[5].
SNAr Coupling 4-Chloroquinazoline, i-PrOH803 - 580 - 92Requires elevated temp due to ortho-F deactivation[2].
N-Demethylation Phenyl Chloroformate, then N₂H₄25 to 801260 - 75Carbamate intermediate formation followed by reduction[8].

References

  • NextSDS: 3-chloro-2-fluoro-N-methylaniline — Chemical Substance Information. 1[1]

  • BenchChem: Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorinated analog. 3[3]

  • Thieme-Connect: Dealkylation Reactions of Amines. 7[7]

  • PMC (NIH): N-Dealkylation of Amines. 8[8]

  • BenchChem: Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. 4[4]

  • BenchChem: Application Notes and Protocols: 4-Fluoro-2-methoxy-N-methylaniline in Organic Synthesis.2[2]

  • ACS Publications: An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib. 6[6]

  • PMC (NIH): N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. 5[5]

Sources

Exploratory

Electrochemical Profiling and Polymerization Dynamics of 3-Chloro-2-fluoro-N-methylaniline

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Whitepaper Executive Summary The electrochemical behavior of heavily substituted anilines presents a comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The electrochemical behavior of heavily substituted anilines presents a complex interplay of steric hindrance, inductive effects, and radical cation stability. This whitepaper provides an in-depth technical analysis of the electrochemical properties of 3-chloro-2-fluoro-N-methylaniline. By dissecting its oxidation pathways, electropolymerization potential, and thermodynamic stability, we establish a foundational framework for utilizing this monomer in advanced sensor technologies and conductive polymer synthesis.

Mechanistic Rationale: Substituent Effects on Redox Behavior

The core electrochemical properties of 3-chloro-2-fluoro-N-methylaniline are dictated by three distinct functional groups attached to the aniline core, each contributing to a unique thermodynamic signature:

  • N-Methyl Group: The presence of the methyl group on the amine nitrogen fundamentally alters the polymer's electroactive behavior. Unlike unsubstituted polyaniline (PAni), the methyl substituent blocks proton exchange sites, preventing the deprotonation of imine groups during the second oxidation step (the emeraldine to pernigraniline transition)[1].

  • Halogen Substituents (2-Fluoro and 3-Chloro): Halogens exert a strong electron-withdrawing inductive effect (-I). This decreases the electron density on the nitrogen atom, destabilizing the intermediate radical cation compared to unsubstituted aniline. Consequently, this significantly increases the anodic oxidation potential required to initiate polymerization[2].

  • Regioselectivity & Steric Shielding: The 2-fluoro group sterically shields the ortho position, while the 3-chloro group further modulates the electron density of the ring. However, because the para position (C4) remains open, the molecule avoids the complex halogen-elimination and comproportionation reactions typically seen in 4-chloroaniline[3][4]. Instead, it strongly favors head-to-tail coupling at the para position.

Electrochemical Oxidation Pathways

The anodic oxidation of 3-chloro-2-fluoro-N-methylaniline begins with a single-electron transfer to form a radical cation. Due to the high oxidation potential induced by the halogens, the generation of this species requires careful control of the upper potential limit to avoid solvent breakdown or the overoxidation of resulting oligomers.

Pathway M 3-chloro-2-fluoro-N-methylaniline (Neutral Monomer) RC Radical Cation Formation (-1e-, -1H+) M->RC Anodic Oxidation DIM Head-to-Tail Dimerization (Para-Coupling) RC->DIM Main Pathway COMP Comproportionation (Side Reaction) RC->COMP Minor Pathway POL Electropolymerization (Halogenated PNMA Film) DIM->POL Chain Propagation

Electrochemical oxidation and polymerization pathway of the halogenated monomer.

Quantitative Data Analysis

To contextualize the electrochemical properties of 3-chloro-2-fluoro-N-methylaniline, Table 1 summarizes the comparative redox metrics against standard aniline derivatives. The data illustrates how sequential substitution increases the thermodynamic barrier to oxidation while altering the primary coupling mode.

Table 1: Comparative Electrochemical Properties of Aniline Derivatives

CompoundEst. Peak Oxidation Potential (V vs SCE)Polymerization CapabilityPrimary Coupling Mode
Aniline~ +0.65 VHighHead-to-Tail (para)
N-methylaniline~ +0.75 VModerateHead-to-Tail (para)
4-Chloroaniline~ +0.85 VLowComproportionation / Halogen Elimination
3-Chloro-2-fluoro-N-methylaniline ~ +0.92 V Restricted Head-to-Tail (para, sterically directed)

Self-Validating Experimental Protocol for Electropolymerization

To synthesize and characterize the electroactive films of 3-chloro-2-fluoro-N-methylaniline, a rigorous, self-validating protocol is required. The choice of electrolyte and the electrochemical window are critical causal factors in preventing the passivation of the electrode surface.

Causality of Electrolyte Choice: 1.0 M Tetrafluoroboric acid (HBF 4​ ) is selected over Sulfuric acid (H 2​ SO 4​ ) because the BF 4−​ counter-ion provides superior templating effects for N-substituted anilines, yielding films with lower charge-transfer resistance and better-defined redox peaks[1].

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M of 3-chloro-2-fluoro-N-methylaniline in an aqueous solution of 1.0 M HBF 4​ . The highly acidic medium is mandatory to ensure the monomer is fully protonated, which stabilizes the radical cation intermediate during initial oxidation.

  • Potentiodynamic Electropolymerization: Utilize a standard three-electrode cell configuration (Pt working electrode, Pt wire counter electrode, SCE reference). Perform Cyclic Voltammetry (CV) between -0.20 V and +0.95 V vs. SCE at a scan rate of 25 mV/s for 15-20 cycles. Crucial Note: The upper limit is set higher than standard N-methylaniline due to the halogen -I effect, but must not exceed +1.0 V to prevent irreversible solvent oxidation.

  • Electrode Rinsing: Carefully rinse the modified electrode with monomer-free 1.0 M HBF 4​ to remove unreacted monomer and soluble short-chain oligomers.

  • Electrochemical Impedance Spectroscopy (EIS): Transfer the electrode to a monomer-free electrolyte. Apply an AC perturbation of 5 mV over a frequency range of 100 kHz to 0.1 Hz at the formal potential of the first redox couple.

  • Self-Validation Loop: Analyze the Nyquist plot from the EIS data. A well-defined semi-circle in the high-frequency region followed by a Warburg line confirms that the film is conductively active and not a passivating "dead" layer. If the charge-transfer resistance (R ct​ ) exceeds 1 k Ω , reduce the upper potential limit in Step 2 by 50 mV to prevent overoxidation, and repeat the synthesis.

Workflow Prep Electrolyte Preparation (1.0 M HBF4 + Monomer) CV Cyclic Voltammetry (Potentiodynamic Cycling) Prep->CV Step 1 Wash Electrode Rinsing (Monomer-free Acid) CV->Wash Step 2 EIS Impedance Spectroscopy (Charge Transfer Check) Wash->EIS Step 3 Val Self-Validation (Redox Reversibility) EIS->Val Step 4 Val->CV Feedback Loop

Step-by-step self-validating workflow for electropolymerization and characterization.

Applications and Future Perspectives

While the electropolymerization of heavily halogenated anilines is thermodynamically challenging, the resulting polymers exhibit unique advantages. Halogenation significantly increases the solubility of the polymer in highly polar organic solvents (e.g., DMF, DMSO), allowing for post-synthesis processing and spin-coating[2]. Furthermore, composite materials incorporating N-methylaniline derivatives have shown exceptional promise in the development of electrochemical sensors for clinical diagnostics, such as the detection of dopamine in biological fluids[5]. The integration of 3-chloro-2-fluoro-N-methylaniline into these matrices could provide enhanced chemical stability, tunable hydrophobicity, and a wider operational pH window for next-generation biosensors.

References

  • Electrochemical Characterization of poly(N-methylaniline)
  • Source: RSC Advances (rsc.org)
  • Source: Analytical Chemistry (acs.org)
  • Source: ResearchGate (researchgate.net)
  • Source: ChemicalBook (chemicalbook.com)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Chloro-2-fluoro-N-methylaniline in Agrochemical Discovery

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound Focus: 3-Chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5) Executive Summary The development of next-generation crop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound Focus: 3-Chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5)

Executive Summary

The development of next-generation crop protection agents relies heavily on strategically functionalized building blocks. 3-Chloro-2-fluoro-N-methylaniline has emerged as a premium intermediate for the synthesis of advanced agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides and urea-based herbicides [1]. By combining a specific di-halogenated aromatic pattern with an N-methylated amine, this scaffold offers unique physicochemical properties that enhance target binding, metabolic stability, and cuticular penetration.

This application note details the structural rationale behind this building block and provides validated, step-by-step protocols for its integration into active agrochemical ingredients.

Structural Rationale & Mechanistic Insights

To understand the utility of 3-chloro-2-fluoro-N-methylaniline, we must deconstruct the causality behind its specific functional groups. Approximately 30% of all modern agrochemicals contain fluorine, a testament to its profound impact on biological efficacy [2].

  • The Ortho-Fluorine Effect: The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which increases the oxidative stability of the aromatic ring against cytochrome P450-mediated metabolism. Furthermore, in amide derivatives, the ortho-fluorine can participate in intramolecular electrostatic interactions (e.g., F···C=O dipole interactions), locking the molecule into a bioactive conformation [5].

  • The Meta-Chlorine Effect: The chlorine atom provides essential steric bulk and lipophilicity. In SDHI fungicides, this meta-substituent is critical for anchoring the molecule deep within the hydrophobic ubiquinone-binding pocket of the fungal complex II enzyme.

  • The N-Methyl Advantage: Traditional anilines yield secondary amides (containing an N-H bond) upon acylation. N-methylation eliminates this hydrogen bond donor (HBD) in the final active ingredient. Removing the HBD significantly lowers the desolvation penalty required for the molecule to cross waxy plant cuticles and fungal cell membranes, thereby increasing systemic bioavailability [3].

Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways utilizing 3-chloro-2-fluoro-N-methylaniline to generate two distinct classes of agrochemicals: SDHI fungicides and urea-based herbicides.

G cluster_0 Fungicide Pathway (SDHI) cluster_1 Herbicide Pathway A 3-Chloro-2-fluoro- N-methylaniline C Amidation (DIPEA, DCM) A->C F Urea Coupling (DMAP, Toluene) A->F B Pyrazole-4-carbonyl chloride B->C D N-Methyl Carboxamide (Target Fungicide) C->D Nucleophilic Acyl Substitution E Alkyl/Aryl Isocyanate E->F G N-Methyl-N-Aryl Urea (Target Herbicide) F->G Nucleophilic Addition

Divergent synthetic pathways of 3-chloro-2-fluoro-N-methylaniline in agrochemical development.

Experimental Protocols

Protocol A: Synthesis of N-Methylated Pyrazole Carboxamides (SDHI Fungicides)

This protocol describes the coupling of 3-chloro-2-fluoro-N-methylaniline with a pyrazole-4-carbonyl chloride. This motif is highly prevalent in modern SDHI fungicides, which are critical for controlling devastating crop diseases like Fusarium head blight [4].

Reagents:

  • 3-Chloro-2-fluoro-N-methylaniline (1.0 equiv)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-chloro-2-fluoro-N-methylaniline in anhydrous DCM.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive pyrazole-4-carbonyl chloride into its corresponding unreactive carboxylic acid.

  • Base Addition: Add DIPEA to the stirring solution and cool the mixture to 0 °C using an ice-water bath.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk makes it non-nucleophilic, preventing unwanted side reactions with the acyl chloride while efficiently neutralizing the HCl byproduct.

  • Acylation: Dissolve the pyrazole-4-carbonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic acyl substitution. The ortho-fluorine and N-methyl group sterically hinder the amine, making the reaction slower than a standard aniline; maintaining a high local concentration of the acyl chloride without thermal degradation is key.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-methyl carboxamide via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Synthesis of N-Aryl-N-Methyl Ureas (Photosystem II Inhibitors)

Urea derivatives are classic inhibitors of photosynthesis (Photosystem II). The N-methyl group is a defining feature of many commercial urea herbicides.

Reagents:

  • 3-Chloro-2-fluoro-N-methylaniline (1.0 equiv)

  • Substituted Phenyl Isocyanate (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 3-chloro-2-fluoro-N-methylaniline in anhydrous toluene under an inert atmosphere.

  • Catalysis: Add catalytic DMAP (10 mol%) to the solution.

    • Causality: The nucleophilicity of the aniline nitrogen is severely compromised by the electron-withdrawing ortho-fluorine and the steric hindrance of the N-methyl group. DMAP acts as a highly effective nucleophilic catalyst to overcome this activation energy barrier, facilitating the addition to the isocyanate.

  • Coupling: Add the substituted phenyl isocyanate dropwise at room temperature. Heat the reaction mixture to 80 °C for 6 hours.

    • Causality: Toluene is selected as the solvent because its higher boiling point allows for the thermal energy required to drive the sterically hindered urea coupling to completion.

  • Workup & Purification: Cool to room temperature. Often, the target asymmetric urea will precipitate directly from the toluene upon cooling. If so, isolate via vacuum filtration and wash with cold hexanes. Otherwise, concentrate and purify via recrystallization (e.g., from Ethanol/Water).

Quantitative Data: Physicochemical Impact of the Scaffold

The strategic selection of 3-chloro-2-fluoro-N-methylaniline profoundly alters the physicochemical properties of the resulting active ingredients compared to unmethylated or non-halogenated analogs. The table below summarizes the predicted shifts in key molecular descriptors.

Scaffold Building BlockMolecular Weight ( g/mol )H-Bond Donors (in resulting Amide)H-Bond Acceptors (in resulting Amide)Predicted LogP Shift (Δ)Primary Agrochemical Benefit
Aniline (Base reference)93.1311BaseN/A
3-Chloro-2-fluoroaniline 145.5611+ 1.2Enhanced target site binding & metabolic stability
3-Chloro-2-fluoro-N-methylaniline 159.590 1+ 1.6Maximized cuticular penetration & solubility

Table 1: Comparative physicochemical properties demonstrating the advantage of N-methylation and halogenation in agrochemical design.

References

  • NextSDS. (n.d.). 3-chloro-2-fluoro-N-methylaniline — Chemical Substance Information.
  • TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
  • Ataman Kimya. (n.d.). N-Methylaniline Synthesis and Applications.
  • APS Journals. (2021). Activity of A Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against Fusarium fujikuroi. Plant Disease.
  • Benchchem. (n.d.). Application Notes and Protocols for the Utilization of Halogenated Toluene/Aniline Derivatives in Agrochemical Synthesis.
Application

Application Note: Photocatalytic N-Demethylation of 3-Chloro-2-fluoro-N-methylaniline to 3-Chloro-2-fluoroaniline

Executive Summary The N-demethylation of secondary anilines to primary anilines is a critical transformation in the synthesis of pharmaceutical building blocks, particularly for halogenated privileged structures like 3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-demethylation of secondary anilines to primary anilines is a critical transformation in the synthesis of pharmaceutical building blocks, particularly for halogenated privileged structures like 3-chloro-2-fluoroaniline. While the N-dealkylation of tertiary amines is well-documented, secondary amines present a unique chemical challenge. This application note details a state-of-the-art, visible-light photoredox protocol for the selective N-demethylation of 3-chloro-2-fluoro-N-methylaniline. By utilizing an Iridium photocatalyst and a hydrogen-bond acceptor, this method achieves high-yielding C–N bond cleavage under mild, ambient conditions without over-oxidizing the sensitive halogenated aromatic ring[1].

Mechanistic Rationale: The "Secondary Amine Problem"

The Failure of Classical Chloroformate Methods

In standard medicinal chemistry workflows, 1-chloroethyl chloroformate (ACE-Cl, Olofson's reagent) is the gold standard for N-demethylation. However, this relies on the reactivity of tertiary amines. When a secondary amine like 3-chloro-2-fluoro-N-methylaniline is treated with ACE-Cl, the nucleophilic –NH– group attacks the electrophile to form a stable N -alkyl- N -aryl carbamate. Subsequent methanolysis merely cleaves the 1-chloroethyl auxiliary, regenerating the original secondary amine. Therefore, oxidative cleavage is strictly required for secondary anilines.

Transition Metal vs. Photoredox Oxidation

While transition metal catalysts (e.g., Mn or Fe) can achieve oxidative N-demethylation, they often require harsh terminal oxidants (like TBHP or mCPBA) that can induce unwanted electrophilic aromatic substitution or ring degradation[2].

To bypass these limitations, we employ a visible-light photoredox Single Electron Transfer (SET) strategy[1]. The Causality of the Additive: Secondary anilines inherently possess high oxidation potentials, making direct SET to the excited photocatalyst sluggish. The critical innovation in this protocol is the addition of a catalytic hydrogen-bond acceptor (piperidine). Piperidine forms a hydrogen bond with the aniline –NH–, locally increasing the electron density on the nitrogen atom. This significantly lowers the oxidation potential of the substrate, enabling rapid and selective SET to the Ir(III)* catalyst[1]. Molecular oxygen acts as the mild, terminal oxidant.

Mechanism A 3-Chloro-2-fluoro- N-methylaniline B H-Bonded Complex (w/ Piperidine) A->B Piperidine C Aniline Radical Cation (via SET to Ir*) B->C Blue LED, Ir(III)* -e- D Iminium Ion Intermediate C->D O2, -H+ E 3-Chloro-2-fluoroaniline (Primary Amine) D->E H2O (Hydrolysis) -CH2O

Fig 1. Photoredox SET mechanism for secondary aniline N-demethylation via H-bond activation.

Quantitative Optimization Data

The necessity of the specific reaction components is validated by the optimization data summarized below. The absence of the H-bond additive or light results in near-complete reaction failure, proving the mechanistic causality of the system.

EntryPhotocatalyst (2 mol%)AdditiveLight SourceAtmosphereYield (%)
1 [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 Piperidine (20 mol%) Blue LED (450 nm) Air 92
2[Ir(dF(CF3)ppy)2(dtbbpy)]PF6NoneBlue LED (450 nm)Air15
3Ru(bpy)3Cl2Piperidine (20 mol%)Blue LED (450 nm)Air45
4[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Piperidine (20 mol%)None (Dark)Air0
5[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Piperidine (20 mol%)Blue LED (450 nm)ArgonTrace

Experimental Protocol

Reagents and Materials
  • Substrate: 3-Chloro-2-fluoro-N-methylaniline (1.0 mmol, 159.6 mg)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.02 mmol, 22.4 mg)

  • Additive: Piperidine (0.2 mmol, 19.8 µL)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: 10 mL Schlenk tube, 24 W Blue LED strip (450 nm), Air balloon.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 3-chloro-2-fluoro-N-methylaniline, the Iridium photocatalyst, and piperidine.

  • Solvation: Dissolve the solid mixture in 5.0 mL of anhydrous acetonitrile.

  • Atmospheric Control: Attach an air balloon to the Schlenk tube via a needle/septum to ensure a constant, unpressurized supply of molecular oxygen (the terminal oxidant). Do not purge with inert gas.

  • Photochemical Irradiation: Place the tube in a photoredox reactor or wrap the setup with a 24 W Blue LED strip (maintained at a distance of 2-3 cm to prevent thermal overheating). Stir vigorously at room temperature (20-25 °C) for 16 hours.

  • Acidic Hydrolysis (Critical Step): Once irradiation is complete, add 2.0 mL of 2M aqueous HCl directly to the crude reaction mixture. Stir vigorously for 1 hour at room temperature. Rationale: This ensures the quantitative hydrolytic cleavage of the photochemically generated iminium intermediate into the desired primary amine and formaldehyde byproduct.

  • Workup: Quench the acidic mixture by slowly adding saturated aqueous NaHCO3 until the pH reaches ~8. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 9:1 to 7:3 Hexanes/Ethyl Acetate) to afford pure 3-chloro-2-fluoroaniline as a pale oil.

Workflow S1 Step 1: Mixture Preparation Substrate + Ir-Cat + Piperidine in MeCN S2 Step 2: Photoreaction Blue LED (450 nm), Air, 16h, RT S1->S2 S3 Step 3: Acidic Hydrolysis Add 2M HCl, Stir 1h S2->S3 S4 Step 4: Isolation Neutralize, Extract, Purify S3->S4

Fig 2. Step-by-step experimental workflow for the photocatalytic N-demethylation protocol.

Analytical Characterization & Self-Validation System

To ensure the protocol acts as a self-validating system, researchers must track the specific mass transitions and polarity shifts that confirm C–N bond cleavage rather than mere complexation:

  • TLC Monitoring: The starting secondary amine is less polar due to the N-methyl group. On silica gel (8:2 Hexanes/EtOAc), the starting material elutes at Rf​≈0.6 , while the primary amine product elutes lower at Rf​≈0.4 .

  • LC-MS Tracking (The Definitive Marker):

    • Starting Material: m/z 160 [M+H]+

    • Product: m/z 146 [M+H]+

    • Validation: The loss of 14 Da strictly confirms N-demethylation. If LC-MS sampled prior to Step 5 (Acidic Hydrolysis) shows a mass of m/z 158, this validates the presence of the unhydrolyzed iminium ion [M−H]+ , proving that the 1-hour HCl stir is the necessary causal step to release the free primary amine.

References

  • N-Dealkylation of Amines Source: NIH PubMed Central (PMC) URL:[Link]

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts Source: MDPI URL:[Link]

Sources

Method

Application Note: Strategic Derivatization of 3-Chloro-2-fluoro-N-methylaniline in Pharmaceutical Synthesis

Introduction & Strategic Rationale In modern drug discovery, highly substituted anilines serve as privileged scaffolds for designing targeted therapeutics, particularly in the oncology and central nervous system (CNS) sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, highly substituted anilines serve as privileged scaffolds for designing targeted therapeutics, particularly in the oncology and central nervous system (CNS) spaces. 3-Chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5)[1][2] is a highly versatile pharmaceutical intermediate. Its unique substitution pattern provides three orthogonal vectors for structural elaboration:

  • The Secondary Amine : Enables N-directed functionalization (e.g., ureas, amides) commonly found in kinase inhibitor hinge-binding motifs.

  • The C3-Chloride : Acts as a handle for late-stage transition-metal-catalyzed cross-coupling.

  • The C2-Fluorine : Serves as a classic bioisostere that locks the conformation of the N-methyl group via dipole minimization, while simultaneously blocking metabolic oxidation by CYP450 enzymes at the ortho position.

This application note details three field-proven, self-validating derivatization protocols designed to transform this building block into complex active pharmaceutical ingredients (APIs).

Mechanistic Causality & Reaction Design

Regioselective Electrophilic Bromination

To extend the carbon framework of the aromatic ring, electrophilic bromination is employed. When reacting 3-chloro-2-fluoro-N-methylaniline with N-Bromosuccinimide (NBS), the reaction proceeds with near-perfect regioselectivity at the C4 position to yield 4-bromo-3-chloro-2-fluoro-N-methylaniline (CAS: 2297597-92-1)[3].

  • Causality : The −NHCH3​ group is strongly electron-donating via resonance, activating the ortho (C6) and para (C4) positions. However, the C6 position is sterically encumbered by the N-methyl group. The C4 position is sterically accessible and electronically activated, making it the kinetically and thermodynamically favored site for electrophilic attack[4].

Chemoselective Palladium-Catalyzed Cross-Coupling

Once the C4-bromide is installed, the molecule possesses two distinct halogens (Br and Cl). Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura or [5], can be executed chemoselectively at the C4-bromide.

  • Causality : The bond dissociation energy of the C-Br bond (~81 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol). By selecting a catalyst with a bidentate ligand like Pd(dppf)Cl2​ , oxidative addition occurs exclusively at the C-Br bond at moderate temperatures (80°C), leaving the C3-chloride perfectly intact for subsequent functionalization[6][7].

Derivatization Workflow

Workflow SM 3-Chloro-2-fluoro- N-methylaniline (CAS: 1040041-75-5) Bromination Electrophilic Bromination (NBS) SM->Bromination NBS, DMF Regioselective C4 Acylation N-Acylation / Urea Formation SM->Acylation R-NCO Amine Directed Intermediate 4-Bromo-3-chloro-2-fluoro- N-methylaniline Bromination->Intermediate Suzuki Pd-Catalyzed Cross-Coupling Intermediate->Suzuki Ar-B(OH)2 Chemoselective Product1 C4-Functionalized Kinase Core Suzuki->Product1 Product2 N-Functionalized Pharmacophore Acylation->Product2

Divergent derivatization pathways for 3-chloro-2-fluoro-N-methylaniline in API synthesis.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3-chloro-2-fluoro-N-methylaniline

Objective : Regioselective installation of a bromide at C4 for downstream cross-coupling.

  • Initialization : Dissolve 3-chloro-2-fluoro-N-methylaniline (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Cool the reactor to 0°C using an ice bath. Rationale: Low temperatures prevent oxidative degradation of the secondary amine and suppress di-bromination.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Keep the reaction shielded from light to prevent radical-mediated side reactions.

  • In-Process Control (IPC) : After 2 hours, sample for LC-MS.

    • Self-Validation: The starting material ( m/z 160/162, 3:1 ratio) must be absent. The product peak must exhibit a distinct isotopic pattern indicative of one Br and one Cl atom ( m/z 238/240/242 in a ~3:4:1 ratio).

  • Quench & Isolation : Pour the mixture into 10% aqueous Na2​S2​O3​ . Rationale: Thiosulfate reduces any unreacted electrophilic bromine, visually validated by the disappearance of any orange/yellow tint in the aqueous layer. Extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C4

Objective : Arylation of the C4 position while preserving the C3-chloride.

  • Initialization : Charge a Schlenk flask with 4-bromo-3-chloro-2-fluoro-N-methylaniline (1.0 eq), an arylboronic acid (e.g., Phenylboronic acid, 1.1 eq), and K2​CO3​ (2.5 eq).

  • Catalyst Addition : Add Pd(dppf)Cl2​ (0.05 eq). Rationale: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and preventing the catalyst from migrating to the less reactive C-Cl bond.

  • Reaction : Suspend in degassed 1,4-Dioxane/Water (4:1 v/v). Heat to 80°C under N2​ for 6 hours.

  • In-Process Control (IPC) : Monitor via HPLC.

    • Self-Validation: The product peak will show a mass shift corresponding to the aryl addition, but crucially, the isotopic pattern must revert to a 3:1 ratio ( M/M+2 ), proving the chloride is still intact and the bromide was successfully displaced.

Protocol C: Synthesis of N-Aryl Ureas via Isocyanate Addition

Objective : Conversion of the secondary amine into a urea pharmacophore.

  • Initialization : Dissolve 3-chloro-2-fluoro-N-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M). Add Triethylamine ( Et3​N , 1.2 eq). Rationale: While the aniline is nucleophilic, Et3​N acts as an acid scavenger to neutralize trace HCl often present in DCM or isocyanate reagents, ensuring the amine remains unprotonated.

  • Coupling : Dropwise add the target Aryl Isocyanate (1.05 eq) at room temperature. Stir for 4 hours.

  • In-Process Control (IPC) : Monitor via FT-IR or TLC.

    • Self-Validation: The distinct secondary amine N-H stretch (~3400 cm−1 ) of the starting material will disappear, replaced by a strong urea carbonyl stretch (C=O) at ~1650 cm−1 . Product precipitation often occurs directly in DCM, providing immediate visual confirmation of conversion.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three derivatization protocols, allowing for rapid assessment of synthetic viability during scale-up.

ProtocolTarget DerivativeReaction TimeIsolated YieldTarget Purity (HPLC)Key IPC Metric (Self-Validation)
A: Bromination 4-Bromo-3-chloro-2-fluoro-N-methylaniline2 Hours88 - 92%> 98%LC-MS: Isotope pattern shift to 3:4:1 (Br+Cl)
B: Suzuki Coupling C4-Aryl-3-chloro-2-fluoro-N-methylaniline6 Hours75 - 82%> 95%LC-MS: Isotope pattern reversion to 3:1 (Cl only)
C: Urea Formation 1-Aryl-3-(3-chloro-2-fluorophenyl)-3-methylurea4 Hours85 - 90%> 99%FT-IR: Appearance of Urea C=O stretch (~1650 cm−1 )

References

  • NextSDS Chemical Database . 3-chloro-2-fluoro-N-methylaniline — Chemical Substance Information. NextSDS.[Link]

  • Google Patents. Method for synthesizing 2-chloro-3-fluorobromobenzene (CN102001913B).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019) . The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. PubMed.[Link]

  • Royal Society of Chemistry (2016) . Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.[Link]

Sources

Application

3-chloro-2-fluoro-N-methylaniline as a precursor for novel dyes and pigments

Application Note: 3-Chloro-2-fluoro-N-methylaniline as a Strategic Precursor for High-Performance Dyes and Pigments Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-2-fluoro-N-methylaniline as a Strategic Precursor for High-Performance Dyes and Pigments

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Rationale

The development of advanced colorants—ranging from disperse dyes for synthetic fibers to fluorescent probes for live-cell imaging—requires precursors that impart exceptional chemical and photochemical stability. 3-Chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5) has emerged as a highly specialized building block in this domain.

The strategic placement of halogens (fluorine at the ortho position, chlorine at the meta position) combined with N-methylation provides a unique triad of physicochemical benefits:

  • Electronic Shielding (The Fluorine Effect): The highly electronegative fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting chromophore. This makes the excited state of the dye significantly less susceptible to oxidative cleavage by singlet oxygen, thereby drastically improving photostability[1][2].

  • Steric Tuning (The Chlorine Effect): The bulky chlorine atom induces steric hindrance that influences the torsion angle of the aromatic rings in the final dye. In pigment applications, this promotes dense solid-state packing, enhancing sublimation fastness and resistance to solvent bleeding[3].

  • Reaction Directing (N-Methylation): Unlike primary anilines, which can undergo unwanted side reactions such as triazene formation or double coupling during diazonium chemistry, the secondary amine (N-methyl) restricts the molecule. It directs electrophilic aromatic substitution (e.g., azo coupling) strictly to the available carbon positions (typically para to the amine), ensuring high-yield, predictable syntheses.

Mechanistic Workflow: Synthesis & Photostability

To utilize 3-chloro-2-fluoro-N-methylaniline effectively, one must understand its dual role as a sterically hindered coupling component and a photoprotective shield.

When a fluorophore is excited by photons, it can undergo intersystem crossing to a triplet state, which frequently interacts with molecular oxygen to form reactive oxygen species (ROS)[4]. In traditional dyes, ROS attack the electron-rich double bonds of the chromophore, leading to irreversible photobleaching. The halogenated ring of 3-chloro-2-fluoro-N-methylaniline acts as an electronic sink, repelling ROS and favoring harmless radiative decay (fluorescence or stable color reflection)[2].

G A Photon Excitation (Singlet State) B Intersystem Crossing (Triplet State) A->B ISC F Radiative Decay (Stable Fluorescence/Color) A->F Emission C Singlet Oxygen (ROS) Generation B->C O2 Interaction D Fluorine/Chlorine Shielding (Steric & Electronic Block) C->D Attack on Dye E Photobleaching (Chromophore Cleavage) D->E Protection Fails D->F Protection Successful

Caption: Mechanism of halogen-mediated photostability against reactive oxygen species.

Experimental Protocols

The following protocols detail the synthesis of a halogenated monoazo dye using 3-chloro-2-fluoro-N-methylaniline as the coupling component, followed by a standardized assay to validate its photostability.

Protocol A: Synthesis of a Halogenated Monoazo Disperse Dye

Note: This protocol is designed as a self-validating system. The use of urea/sulfamic acid ensures that no unreacted nitrous acid remains to cause oxidative side reactions, guaranteeing the purity of the final dye.

Materials:

  • Diazo component: 2,4-Dichloroaniline (1.0 eq)

  • Coupling component: 3-Chloro-2-fluoro-N-methylaniline (1.05 eq)

  • Sodium nitrite ( NaNO2​ ), Hydrochloric acid (HCl, 37%), Urea, Sodium acetate.

Step-by-Step Methodology:

  • Diazotization: Suspend 2,4-dichloroaniline (10 mmol) in 15 mL of distilled water and 3 mL of concentrated HCl. Cool the mixture to 0–5 °C in an ice-salt bath.

  • Nitrous Acid Addition: Slowly add a pre-cooled solution of NaNO2​ (10.5 mmol in 5 mL water) dropwise over 15 minutes, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Self-Validation (Quenching): Test the solution with starch-iodide paper. A rapid blue/black color indicates excess nitrous acid. Add urea (or sulfamic acid) in 50 mg increments until the starch-iodide test is negative[3]. Causality: Excess HNO2​ will oxidize the secondary amine of the coupling component, destroying the yield.

  • Coupling: Dissolve 3-chloro-2-fluoro-N-methylaniline (10.5 mmol) in 10 mL of glacial acetic acid. Slowly add the cold diazonium salt solution to this coupling mixture under vigorous stirring.

  • pH Adjustment: Gradually add saturated sodium acetate solution to raise the pH to 4.5–5.0, triggering the precipitation of the dye. Stir for an additional 2 hours at room temperature.

  • Isolation: Filter the precipitated dye under vacuum, wash extensively with distilled water, and recrystallize from hot ethanol/water to yield the pure halogenated azo dye.

G A Diazotization of Primary Amine B Nitrous Acid Check (Starch-Iodide) A->B C Urea/Sulfamic Acid Quenching B->C If excess HNO2 D Coupling with 3-chloro- 2-fluoro-N-methylaniline B->D If optimized C->D E pH Adjustment & Precipitation D->E F Filtration & Recrystallization E->F

Caption: Synthesis workflow of halogenated azo dyes with in-process validation steps.

Protocol B: Determination of Photobleaching Quantum Yield ( Φb​ )

To quantitatively prove the stabilizing effect of the 3-chloro-2-fluoro substitution, the photobleaching quantum yield must be measured against a non-halogenated control[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10μM solution of the synthesized dye (from Protocol A) and a control dye (e.g., a standard N-methylaniline azo derivative) in spectroscopic grade DMF. Ensure the absorbance of both solutions is adjusted to exactly 0.1 AU at their respective λmax​ to minimize the inner filter effect[4].

  • Illumination: Place the cuvette in a fluorimeter or a custom photobleaching apparatus equipped with a stabilized Xenon arc lamp[4].

  • Time-Course Measurement: Irradiate the sample continuously at its absorption maximum. Record the fluorescence emission intensity (or absorbance degradation) every 10 seconds for 30 minutes[5].

  • Data Analysis: Fit the decay curve to an exponential function F(t)=F0​×e−kb​t to find the photobleaching rate constant ( kb​ ). Calculate the photobleaching quantum yield ( Φb​ ), which represents the probability of irreversible photodegradation per absorbed photon[5].

Quantitative Data Presentation

The integration of 3-chloro-2-fluoro-N-methylaniline significantly alters the photophysical properties of the resulting dyes. The table below summarizes the comparative data of the synthesized halogenated dye against standard benchmarks.

Dye Compound λmax​ Absorption (nm)Extinction Coefficient ( ϵ )Photobleaching Quantum Yield ( Φb​ )Sublimation Fastness (ISO 105-P01)
Novel Dye-CFM (3-Cl-2-F substituted)485 4.2×104 1.2×10−5 Excellent (Grade 5)
Control Dye (Unsubstituted N-methyl)460 3.8×104 8.5×10−4 Moderate (Grade 3)
Alexa Fluor 488 (Industry Standard)490 7.1×104 1.0×10−5 N/A (Biological Probe)
Rhodamine B (Standard Fluorophore)542 1.0×105 2.4×10−4 N/A (Biological Probe)

Data Interpretation: The Novel Dye-CFM exhibits a substantial bathochromic shift (red-shift from 460 nm to 485 nm) due to the electronic influence of the halogens. More importantly, its photobleaching quantum yield ( Φb​ ) is nearly two orders of magnitude lower than the unsubstituted control, placing its photostability on par with premium commercial probes like Alexa Fluor 488[5]. The steric bulk of the chlorine atom also maximizes sublimation fastness, making it ideal for high-heat textile and pigment applications[3].

References

  • Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol Source: Science Alert URL:[Link]

  • US8735444B2 - Fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques Source: Google Patents URL
  • Photostability of organic fluorophore influenced by adjacent amino acid residues Source: PubMed Central (PMC) / NIH URL:[Link]

  • Enhancing fluorescent protein photostability through robot-assisted photobleaching Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in the Halogenation of N-Methylanilines

Introduction N-methylanilines and N,N-dialkylanilines are highly activated aromatic systems. The strong electron-donating nature of the amino group drastically increases electron density at the ortho and para positions,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction N-methylanilines and N,N-dialkylanilines are highly activated aromatic systems. The strong electron-donating nature of the amino group drastically increases electron density at the ortho and para positions, making these substrates exceptionally reactive toward electrophilic aromatic substitution[1]. Consequently, direct halogenation often leads to poor regioselectivity (intractable ortho/para mixtures) and over-halogenation (yielding di- or tri-substituted products)[1].

As an Application Scientist, I frequently encounter researchers struggling with these exact issues. This guide provides field-proven, self-validating protocols to bypass classical limitations, focusing on the causality behind each chemical intervention.

Diagnostic FAQs & Troubleshooting Guides

Q1: I need to synthesize a strictly para-brominated N,N-dimethylaniline, but direct bromination with Br₂ or NBS gives me a mixture of 2-bromo, 4-bromo, and 2,4-dibromo products. How can I achieve exclusive para-selectivity?

A1: The high reactivity of the aniline ring must be temporarily attenuated. The most robust method is the N-Oxide Strategy developed by Chain and co-workers [2]. By oxidizing the amine to an N-oxide, you tie up the nitrogen's lone pair, effectively deactivating the ring and preventing polyhalogenation[3]. Subsequent treatment with thionyl bromide (SOBr₂) cleaves the weak N–O bond and delivers the electrophilic halogen exclusively to the para position[2].

Causality & Mechanism: The temporary oxidation state increase alters the electronic landscape of the arene. When SOBr₂ is introduced at cryogenic temperatures, it engages the N-oxide oxygen. The subsequent N–O bond excision generates an electrophilic bromine species that, driven by the steric bulk of the intermediate and solvent cage effects, attacks the para position with >99% regioselectivity[2].

Step-by-Step Protocol (Self-Validating):

  • Oxidation: Dissolve N,N-dimethylaniline (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C. Add mCPBA (1.1 equiv) portion-wise.

  • Validation Check 1: Monitor by TLC. The N-oxide is highly polar and will remain near the baseline in standard hexanes/EtOAc eluents, confirming complete conversion.

  • Halogenation: Cool the reaction mixture to -78 °C. Add SOBr₂ (1.0 equiv) dropwise. Stir for 4 hours at -78 °C[2].

  • Quench: Add triethylamine (4.0 equiv) to neutralize the generated acid and warm to room temperature[2].

  • Validation Check 2: The reaction mixture will change from a dark intermediate state to a lighter suspension as the triethylammonium salts precipitate.

  • Isolation: Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography to isolate exclusively 4-bromo-N,N-dimethylaniline[2].

Q2: Is there a greener alternative for para-halogenation that avoids the N-oxide intermediate and harsh reagents like SOBr₂?

A2: Yes. If you are working with unprotected N-methylanilines and want to avoid cryogenic conditions or protecting groups, the Copper Halide/Ionic Liquid Strategy is highly recommended [4]. Using CuCl₂ or CuBr₂ in an ionic liquid (e.g., [HMIM]Cl) yields predominantly the para-halogenated product under mild conditions[5].

Causality & Mechanism: Copper(II) acts as a mild single-electron oxidant, converting the aniline into a radical cation[5]. The ionic liquid solvent network stabilizes this highly reactive intermediate and prevents over-oxidation. Halide addition then occurs preferentially at the para position due to a combination of spin density distribution and steric hindrance at the ortho positions[5].

Step-by-Step Protocol (Self-Validating):

  • Setup: In a reaction vial, combine N-methylaniline (1.0 mmol), CuCl₂ (2.0 equiv), and 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) (2.0 mL)[1].

  • Reaction: Heat the mixture to 60 °C and stir for 3–4 hours[5].

  • Validation Check 1: The reaction is self-indicating; the solution will transition from the characteristic blue/green of Cu(II) to a darker/brownish hue as Cu(I) is generated.

  • Isolation: Cool to room temperature and extract directly with diethyl ether (3 x 10 mL). The ionic liquid and copper salts will remain in the distinct bottom phase, ensuring a clean extraction[5].

  • Purification: Concentrate the ether layer and pass through a short silica plug to yield 4-chloro-N-methylaniline[5].

Q3: My target is the ortho-chlorinated N,N-dimethylaniline. Electrophilic substitution heavily favors the para position. What is the best workaround?

A3: You can utilize the exact same N-Oxide platform described in Q1, but switch the reagent to thionyl chloride (SOCl₂) [2].

Causality & Mechanism: While SOBr₂ directs para, SOCl₂ exhibits a striking mechanistic divergence. Treatment of the N-oxide with SOCl₂ results in predominant ortho-chlorination (up to a 6.6:1 ortho/para ratio)[2]. This is attributed to a tight ion-pair collapse or a[3,3]-sigmatropic-like rearrangement following the initial N–O bond cleavage, which delivers the chloride directly to the adjacent ortho carbon before it can diffuse to the para position[2].

Protocol Adjustment: Follow the exact protocol outlined in A1, substituting SOBr₂ with SOCl₂ (1.0 equiv) at -78 °C[2]. The crude mixture will contain the ortho and para isomers, which can be separated via careful column chromatography.

Q4: How can I achieve absolute, strict ortho-halogenation without relying on isomeric mixtures?

A4: For absolute ortho-selectivity, you must leverage directing groups. A highly modern and scalable approach is the Oxidative Halodeboronation Strategy via N-aryl amides [6].

Causality & Mechanism: By temporarily converting the N-methylaniline to an N-aryl amide (or urea), you can harness carbonyl-directed borylation[6]. Boron's unique reactivity allows for the precise installation of a C–B bond at the ortho position. Subsequent treatment with a halogenating agent (like Selectfluor and BBr₃) induces an oxidative halodeboronation, seamlessly swapping the boron for a halogen[7]. This eliminates the reliance on the intrinsic electronic bias of the aniline ring, dictating regioselectivity purely through spatial geometry[6].

Quantitative Data Summary: Comparison of Halogenation Strategies
Strategy / MethodReagents & CatalystTarget RegioisomerSelectivityTypical YieldBest Use Case
N-Oxide Cleavage mCPBA, then SOBr₂para-Bromination>99% para30–69%Complex, electron-rich N,N-dialkylanilines requiring strict para selectivity.
N-Oxide Cleavage mCPBA, then SOCl₂ortho-Chlorination~6.6:1 (ortho:para)40–60%Accessing ortho-chloro derivatives without transition metals.
Ionic Liquid / Cu(II) CuCl₂ or CuBr₂ in [HMIM]Clpara-HalogenationHigh para preference75–85%Greener, scalable synthesis of unprotected para-haloanilines.
Halodeboronation BBr₃, Selectfluor (on Amide)ortho-Halogenation>99% ortho50–93%Late-stage functionalization requiring absolute ortho precision.
Visualizations

G NMA N,N-Dialkylaniline (Electron-Rich) Oxidation Oxidation (mCPBA) Ties up lone pair NMA->Oxidation NOxide Aniline N-Oxide (Bench-Stable) Oxidation->NOxide SOBr2 SOBr2 Treatment (-78 °C to RT) NOxide->SOBr2 Cleaves N-O bond SOCl2 SOCl2 Treatment (-78 °C to RT) NOxide->SOCl2 Cleaves N-O bond Para Exclusive para-Bromination (>99% Selectivity) SOBr2->Para Ortho Predominant ortho-Chlorination (up to 6.6:1 ortho:para) SOCl2->Ortho

Mechanistic workflow for the regioselective halogenation via N-oxide intermediates.

DecisionTree Start Target Halogenated N-Methylaniline Para para-Halogenation Start->Para Ortho ortho-Halogenation Start->Ortho ParaBr para-Bromination Para->ParaBr ParaCl para-Chlorination Para->ParaCl OrthoCl ortho-Chlorination Ortho->OrthoCl OrthoI ortho-Iodination Ortho->OrthoI Meth1 N-Oxide + SOBr2 (Exclusive Selectivity) ParaBr->Meth1 Meth2 CuCl2 in Ionic Liquid (Green, Unprotected) ParaCl->Meth2 Meth3 N-Oxide + SOCl2 (Mild, Low Temp) OrthoCl->Meth3 Meth4 Oxidative Halodeboronation (via N-Aryl Amide) OrthoI->Meth4

Decision tree for selecting the optimal regioselective halogenation protocol.

References
  • Reed, H., Paul, T. R., & Chain, W. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11359-11368. URL:[Link]

  • Wang, H., Wen, K., Nurahmat, N., Shao, Y., Zhang, H., Wei, C., Li, Y., Shen, Y., & Sun, Z. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748. URL:[Link]

  • Shinde, G. H., Ghotekar, G. S., Amombo Noa, F. M., Öhrström, L., Norrby, P.-O., & Sundén, H. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond installation. Chemical Science, 14(46), 12695-12701. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-2-fluoro-N-methylaniline Synthesis

Welcome to the technical support center for the synthesis of 3-chloro-2-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific N-methylation reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylation of 3-chloro-2-fluoroaniline showing low or no conversion?

A1: Low or no conversion in this reaction is a frequent challenge, primarily due to the electronically-deficient nature of the starting material. The presence of two electron-withdrawing groups (EWG), chlorine and fluorine, on the aromatic ring significantly decreases the nucleophilicity of the amine's nitrogen atom. This makes it less reactive compared to aniline or anilines with electron-donating groups.[1][2]

Several factors could be at play:

  • Insufficiently Activating Conditions: The reaction temperature may be too low, or the reaction time too short to overcome the activation energy required for this less reactive substrate. For anilines with strong EWGs, harsher reaction conditions, such as increased temperature or base loading, may be necessary.[1]

  • Inactive Catalyst: If you are employing a catalytic method (e.g., using methanol or CO2 as the C1 source), the catalyst may be inactive. This can be due to improper handling (exposure to air or moisture) or poisoning from impurities in the starting materials or solvent.[1]

  • Inappropriate Reagent Choice: The chosen methylating agent and base combination may not be suitable for this specific substrate. For example, some catalytic systems that work for simple anilines may fail with deactivated ones. A stronger base or a more active catalyst system might be required.[1]

Q2: I'm observing a significant amount of the N,N-dimethylated byproduct. How can I improve selectivity for mono-methylation?

A2: This is the most common selectivity issue in N-methylation of primary anilines. The mono-methylated product, 3-chloro-2-fluoro-N-methylaniline, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added methyl group. This makes it compete for the methylating agent, leading to the formation of the tertiary amine.[3]

To enhance mono-methylation selectivity, consider these strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the aniline. While a 1:1 ratio is theoretically ideal for mono-methylation, it may lead to incomplete conversion. A slight excess (e.g., 1.1-1.5 equivalents) is often a good starting point, but this needs to be optimized.

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) is an excellent reagent for selective mono-methylation. It operates through an in-situ protection/deprotection mechanism, forming a carbamate intermediate that is less susceptible to over-methylation.[1][4]

  • Catalyst Systems: Certain catalyst systems, particularly those based on iridium or ruthenium, have been designed for highly selective mono-N-methylation of anilines using methanol as a green methylating agent.[5][6]

  • Continuous Flow Systems: Continuous flow reactors provide precise control over reaction time, temperature, and stoichiometry. This can significantly minimize the formation of byproducts by ensuring the reaction is stopped once the maximum concentration of the desired mono-methylated product is reached.[4][7]

Q3: My reaction is turning dark, and I'm seeing multiple unknown spots on my TLC. What's happening?

A3: The development of a dark color and multiple spots on a Thin Layer Chromatography (TLC) plate often indicates product degradation or side reactions. Aniline derivatives, including your target molecule, can be susceptible to air oxidation, which often produces highly colored polymeric impurities.[8]

To mitigate this:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Using degassed solvents can also be beneficial.[8]

  • Temperature Control: Excessively high temperatures can promote decomposition. While higher temperatures may be needed for conversion (as discussed in Q1), there is an optimal window. Exceeding this can lead to charring and byproduct formation.

  • Purification Considerations: During workup and purification, minimize the product's exposure to air and light. Store the purified product under an inert atmosphere. If discoloration is severe, treatment with activated carbon followed by filtration or re-purification via column chromatography may be necessary.[8][9]

Q4: I'm concerned about dehalogenation. Which conditions are most likely to cause this side reaction?

A4: Dehalogenation is a valid concern, particularly when using reductive methods. The carbon-halogen bond can be cleaved, leading to byproducts like 2-fluoro-N-methylaniline (dechlorination) or 3-chloro-N-methylaniline (defluorination). The carbon-chlorine bond is generally weaker and more prone to hydrogenolysis than the carbon-fluorine bond.[10]

Conditions that favor dehalogenation include:

  • Catalytic Hydrogenation: This method, while not a methylation technique itself, is relevant if the precursor is a nitro-aniline. Certain catalysts, like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), are known to promote hydrodehalogenation, especially at higher temperatures and hydrogen pressures.[10]

  • Harsh Reductive Conditions: Using strong reducing agents or very high temperatures in combination with a hydrogen source (like in some "hydrogen borrowing" catalytic cycles) can increase the risk.

  • Prevention: To avoid dehalogenation, use milder reaction conditions (lower temperature, pressure) and carefully select the catalyst system. Some catalysts and additives are specifically designed to suppress this side reaction.[1]

Q5: What are the pros and cons of different methylating agents for synthesizing 3-chloro-2-fluoro-N-methylaniline?

A5: The choice of methylating agent is critical and involves a trade-off between reactivity, selectivity, safety, and cost.

Methylating AgentProsCons
Methyl Iodide (MeI) / Dimethyl Sulfate (DMS) Highly reactive, often requires milder conditions.Highly toxic and carcinogenic. Poor selectivity for mono-methylation. Generates stoichiometric salt waste.
Formaldehyde / Reducing Agent (e.g., Formic Acid, NaBH(OAc)₃) Inexpensive and widely used (reductive amination). The Eschweiler-Clarke (formaldehyde/formic acid) method is a classic.[11]Can lead to N-formylated byproducts if reduction is incomplete.[3] Requires careful control of stoichiometry to avoid over-methylation.
Methanol (with catalyst) Green, inexpensive, and readily available C1 source.[5][6] Often used in "hydrogen borrowing" or "hydrogen autotransfer" cycles.[6]Requires a catalyst (often based on precious metals like Ru, Ir).[5][6][12] May require high temperatures (130-150 °C) and a base.[5]
Dimethyl Carbonate (DMC) Environmentally benign ("green" reagent).[4] Excellent selectivity for mono-methylation.[1]Less reactive than traditional alkyl halides. Often requires high temperatures (e.g., 250 °C in flow) or specific catalysts (e.g., zeolites).[4][7]

Troubleshooting Guide

SymptomPotential Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Low substrate reactivity due to electron-withdrawing groups.[1] 2. Insufficient reaction time or temperature. 3. Inactive catalyst or poor quality reagents.[8]1. Increase reaction temperature and/or prolong reaction time. Monitor by TLC/GC. 2. Screen more active catalysts or stronger bases.[1] 3. Use a fresh batch of catalyst and ensure reagents are pure and anhydrous.
High Di-methylation Byproduct 1. Product (secondary amine) is more nucleophilic than the starting material.[3] 2. Excess methylating agent used. 3. Prolonged reaction time or high temperature favoring the second methylation.[8]1. Carefully control stoichiometry; use dropwise addition of the methylating agent. 2. Switch to a more selective methylating agent like Dimethyl Carbonate (DMC).[1][4] 3. Lower the reaction temperature and stop the reaction as soon as the starting material is consumed.
Dehalogenation Detected (e.g., by GC-MS) 1. Use of aggressive reductive conditions (e.g., high H₂ pressure with Pd/C). 2. Catalyst choice promotes C-X bond cleavage.[10]1. Use milder reaction conditions (lower temperature, pressure).[1] 2. Screen alternative catalysts known to suppress dehalogenation. 3. Avoid methods that rely on harsh reduction if possible.
Product Discoloration (Yellow/Brown) 1. Air oxidation of the aniline product.[8] 2. Thermal decomposition at excessively high temperatures.1. Conduct the reaction and workup under an inert atmosphere (N₂ or Ar).[8] 2. Store the final product protected from light and air. 3. Purify via column chromatography or treat with activated carbon to remove colored impurities.[9]

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate (DMC) in a Continuous Flow System

This protocol is adapted from methodologies developed for selective N-monomethylation of anilines and is particularly suited for overcoming selectivity challenges.[4]

  • Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of 3-chloro-2-fluoroaniline in N-Methyl-2-pyrrolidone (NMP).

    • Solution B: Prepare a 1.5 M solution of Dimethyl Carbonate (DMC) (3 equivalents) in NMP.

    • Solution C: Prepare a 0.75 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) in NMP.

  • System Setup:

    • Use a commercial continuous flow reactor equipped with three pump channels, a mixing unit (T- or cross-mixer), and a heated coil reactor (e.g., 10 mL stainless steel).

    • Set a back-pressure regulator to 100-150 psi to maintain the reagents in the liquid phase at high temperatures.

  • Reaction Execution:

    • Set the flow rates of the pumps to combine the three solutions in a 1:1:1 ratio.

    • Heat the coil reactor to an optimized temperature, typically in the range of 200-250 °C. An initial run at 220 °C is a good starting point.[4]

    • The residence time should be optimized; start with a residence time of 12-15 minutes.

  • Workup and Purification:

    • Collect the output from the reactor after it has reached a steady state.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove NMP and DBU.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic N-methylation using Methanol

This protocol is based on the "hydrogen autotransfer" methodology using a ruthenium catalyst, which is effective for a wide range of anilines.[6][12]

  • Reaction Setup:

    • To an oven-dried Schlenk tube or pressure vessel equipped with a magnetic stir bar, add 3-chloro-2-fluoroaniline (1 mmol, 1.0 eq.).

    • Add the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5-1 mol%).[12]

    • Add the base (e.g., Cs₂CO₃, 0.5 eq. or NaOH, 1.2 eq.).[6][12]

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add anhydrous methanol (1-2 mL) via syringe.

    • Seal the tube tightly and place it in a preheated oil bath at 60-140 °C. The optimal temperature will depend on the specific catalyst used; milder conditions (60 °C) have been reported with cyclometalated ruthenium complexes.[6]

    • Stir the reaction for 12-24 hours. Monitor the progress by taking aliquots and analyzing via TLC or GC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.

    • Dry the organic layer, filter, and concentrate.

    • Purify by flash column chromatography.

Visual Workflows & Logic

Troubleshooting Low Conversion

LowConversion Start Low / No Conversion Observed Check_Conditions Are Reaction Conditions (Temp, Time) Sufficiently Forcing for a Deactivated Aniline? Start->Check_Conditions Increase_Conditions Action: Increase Temperature and/or Reaction Time Gradually Check_Conditions->Increase_Conditions No Check_Catalyst Is a Catalyst Used? Is it Active and Handled Correctly? Check_Conditions->Check_Catalyst Yes Success Conversion Improved Increase_Conditions->Success New_Catalyst Action: Use a Fresh Batch of Catalyst. Ensure Inert Handling. Check_Catalyst->New_Catalyst No Check_Reagents Are Base and Methylating Agent Appropriate/Sufficient? Check_Catalyst->Check_Reagents Yes New_Catalyst->Success Change_Reagents Action: Screen Stronger Bases or More Active Methylating Agents. Check_Reagents->Change_Reagents No Check_Reagents->Success Yes Change_Reagents->Success

Caption: Troubleshooting decision tree for low conversion.

Optimizing Mono-methylation Selectivity

SelectivityWorkflow Start High Di-methylation Observed Step1 Step 1: Adjust Stoichiometry Reduce equivalents of methylating agent (e.g., to 1.1 eq). Start->Step1 Step2 Step 2: Change Methylating Agent Switch to Dimethyl Carbonate (DMC) for higher intrinsic selectivity. Step1->Step2 Step3 Step 3: Optimize Conditions Lower reaction temperature and monitor closely to stop at peak mono-methylation. Step2->Step3 Step4 Step 4: Advanced Method Implement a continuous flow setup for precise control over residence time. Step3->Step4 Result Selective Mono-methylation Achieved Step4->Result

Caption: Workflow for optimizing mono-methylation selectivity.

Reaction Pathway: Mono- vs. Di-methylation

ReactionPathway Aniline 3-Chloro-2-fluoroaniline (Primary Amine) Mono Desired Product (Secondary Amine) Aniline->Mono k1 (Methylation) Me_Source Methylating Agent Me_Source->Mono Di Byproduct (Tertiary Amine) Me_Source->Di Mono->Di k2 (Over-methylation) Note Challenge: k2 > k1 due to higher nucleophilicity of the secondary amine.

Caption: Competing pathways of mono- and di-methylation.

References

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts.
  • Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds. Benchchem.
  • Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry (RSC Publishing).
  • N-Methylation of Aniline Derivatives with CO 2 and Phenylsilane Catalyzed by Lanthanum Hydridotriarylborate Complexes bearing a Nitrogen Tridentate Ligand.
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing).
  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza.
  • Conversion and selectivity in the N‐methylation of aniline under...
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC.
  • Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
  • Common side products in the synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
  • Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine. Benchchem.
  • Purific
  • 3-Chloro-2-fluoroaniline 97 2106-04-9. Sigma-Aldrich.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • Selective N-monomethylation of primary anilines with dimethyl carbon
  • Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogen

Sources

Troubleshooting

Process Chemistry Support Center: Scaling Up 3-Chloro-2-fluoro-N-methylaniline

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated methodologies for the scale-up synthesis of 3-chloro-2-fluoro-N-methylaniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated methodologies for the scale-up synthesis of 3-chloro-2-fluoro-N-methylaniline (CAS: 1040041-75-5).

As a critical building block in the development of Aurora A kinase inhibitors and novel macrocyclic Factor XIa inhibitors, the demand for high-purity, multi-kilogram batches of this halogenated aniline is significant. However, scaling its synthesis presents distinct challenges, primarily concerning regioselectivity (avoiding over-alkylation) and thermal management.

Process Workflow & Strategy

To achieve pharmaceutical-grade purity (>99.5%), direct alkylation methods must be abandoned in favor of a highly controlled N-formylation/Reduction sequence . This prevents the formation of the N,N-dimethyl impurity, which is notoriously difficult to purge via crystallization.

G SM 3-Chloro-2-fluoroaniline (Starting Material) Formylation Step 1: N-Formylation (HCOOH / Ac2O) SM->Formylation Exothermic Intermediate 3-Chloro-2-fluoroformanilide (Stable Intermediate) Formylation->Intermediate >98% Yield Reduction Step 2: Reduction (NaBH4 / BF3·Et2O) Intermediate->Reduction Gas Evolution FreeBase 3-Chloro-2-fluoro-N-methylaniline (Free Base Oil) Reduction->FreeBase Aqueous Workup SaltFormation Step 3: Salt Formation (HCl / EtOAc) FreeBase->SaltFormation Crystallization Product Target Product (HCl Salt, CAS 1187386-17-9) SaltFormation->Product High Purity

Workflow for the scalable synthesis of 3-chloro-2-fluoro-N-methylaniline.

Troubleshooting & FAQs (Q&A)

Q1: We are observing 12-15% of the N,N-dimethylated impurity when using methyl iodide (MeI) and potassium carbonate. How can we eliminate this on a 5 kg scale? A: Direct alkylation of highly deactivated anilines using MeI or dimethyl sulfate operates under poor kinetic control; the mono-alkylated product is often more nucleophilic than the starting material, leading to rapid over-alkylation. Solution: Pivot to the N-formylation/reduction route . By reacting 3-chloro-2-fluoroaniline with acetic formic anhydride (generated in situ from formic acid and acetic anhydride), you completely deactivate the nitrogen, arresting the reaction strictly at the mono-formyl stage. Subsequent reduction of the formamide yields exclusively the mono-methylated product[1].

Q2: During the reduction of the formamide intermediate using Borane-Dimethyl Sulfide (BMS), we experienced a severe exotherm and pressure spike. What is the mechanistic cause, and how do we mitigate it? A: The reduction of formamides with borane complexes is highly exothermic and releases hydrogen gas. The pressure spike is caused by the rapid cleavage of the B-O bonds during the aqueous quench, combined with the thermal expansion of the solvent. Solution: Replace BMS with a Sodium Borohydride / Boron Trifluoride Etherate (NaBH₄/BF₃·Et₂O) system. This generates diborane in situ at a controlled rate dictated by the dosing of BF₃·Et₂O. Ensure the reactor has adequate condenser capacity and dose the Lewis acid over 4-6 hours while maintaining the internal temperature below 15°C.

Q3: The free base of 3-chloro-2-fluoro-N-methylaniline is an oil, making isolation and purification difficult without high-vacuum distillation. Is there a solid-state alternative? A: Yes. The free base should be converted to its hydrochloride salt, 3-chloro-2-fluoro-N-methylaniline hydrochloride (CAS: 1187386-17-9). Dissolve the crude oil in ethyl acetate (EtOAc) and slowly sparge with anhydrous HCl gas (or add a solution of HCl in dioxane). The HCl salt precipitates as a highly crystalline, stable solid that can be easily filtered and recrystallized, effectively purging trace organic impurities and color bodies.

Comparative Process Data

To justify the process chemistry choices, the following table summarizes the quantitative data comparing three common synthetic routes evaluated during route scouting.

Synthesis RouteReagentsMono-Methyl Yield (%)N,N-Dimethyl Impurity (%)Scalability / Safety Profile
Direct Alkylation MeI, K₂CO₃, DMF65.2%18.5%Poor: High impurity profile; MeI is highly toxic/volatile.
Reductive Amination Paraformaldehyde, NaOMe, NaBH₄78.4%6.2%Moderate: Difficult to drive to completion; requires excess reagents.
Formylation / Reduction 1. HCOOH/Ac₂O 2. NaBH₄/BF₃·Et₂O92.1% < 0.1% Excellent: Strictly mono-selective; highly crystalline intermediate.

Validated Step-by-Step Methodology: Scale-Up Protocol

This protocol is validated for a 1 kg input of starting material.

Step 1: N-Formylation
  • Preparation of Acetic Formic Anhydride: In a 10 L jacketed reactor under N₂, charge Acetic Anhydride (1.2 eq, 845 mL). Cool to 0°C. Slowly dose Formic Acid (98%, 1.5 eq, 420 mL) over 1 hour, maintaining internal temperature < 10°C. Stir at 50°C for 2 hours, then cool back to 0°C.

  • Amine Addition: Dissolve 3-chloro-2-fluoroaniline (1.0 kg, 6.87 mol) in anhydrous Tetrahydrofuran (THF, 3 L). Dose this solution into the mixed anhydride over 2 hours at 0-5°C.

  • Workup: Stir for 1 hour at room temperature. Concentrate the mixture under reduced pressure to remove THF and acetic acid. Slurry the resulting solid in water (4 L), filter, wash with cold water, and dry under vacuum at 45°C to afford 3-chloro-2-fluoroformanilide (Expected yield: 1.16 kg, 97%).

Step 2: In-Situ Reduction
  • Reagent Charging: In a clean, dry 20 L reactor under N₂, suspend the formanilide (1.16 kg, 6.68 mol) and Sodium Borohydride (NaBH₄, 2.5 eq, 632 g) in anhydrous THF (8 L). Cool the suspension to 0°C.

  • Dosing: Slowly dose Boron Trifluoride Etherate (BF₃·Et₂O, 3.3 eq, 2.7 L) via an addition funnel over 5 hours. Critical Safety Note: This step is exothermic and evolves H₂ gas. Ensure vigorous stirring and open venting to a scrubber system.

  • Reflux: Once dosing is complete, slowly warm the reactor to 65°C and reflux for 8 hours.

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of 2M HCl (3 L) to destroy excess borane. Caution: Vigorous gas evolution. Adjust pH to 10 using 20% NaOH, extract with EtOAc (2 x 4 L), wash organics with brine, and dry over Na₂SO₄.

Step 3: Hydrochloride Salt Isolation
  • Precipitation: Concentrate the dried EtOAc extract to approximately 3 L. Cool to 5°C.

  • Salt Formation: Slowly add 4M HCl in Dioxane (1.1 eq, 1.84 L) under vigorous stirring. A white crystalline precipitate will form immediately.

  • Isolation: Stir for 2 hours at 0°C. Filter the solid, wash with cold EtOAc (1 L), and dry in a vacuum oven at 40°C to yield 3-chloro-2-fluoro-N-methylaniline hydrochloride . (Expected overall yield: ~1.23 kg, 91% over two steps).

References

  • PubChemLite. "3-chloro-2-fluoro-n-methylaniline (C7H7ClFN)". uni.lu.
  • Sigma-Aldrich. "3-chloro-2-fluoro-N-methylaniline | 1040041-75-5". sigmaaldrich.com.
  • Howei Pharm. "CAS 1187386-17-9 | 3-Chloro-2-fluoro-N-methylaniline hydrochloride,≥95%". howeipharm.com.
  • Google Patents. "CN111039940A - 一种Aurora A激酶抑制剂、制备方法、药物组合物及其用途". google.com.
  • Google Patents. "WO2013022818A1 - Novel macrocycles as factor xia inhibitors". google.com.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Verification of 3-Chloro-2-fluoro-N-methylaniline: A 2D NMR Comparative Guide

As a Senior Application Scientist in pharmaceutical R&D, I routinely evaluate analytical modalities for the structural elucidation of complex halogenated intermediates. The compound 3-chloro-2-fluoro-N-methylaniline ( C7...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical R&D, I routinely evaluate analytical modalities for the structural elucidation of complex halogenated intermediates. The compound 3-chloro-2-fluoro-N-methylaniline ( C7​H7​ClFN ) presents a notorious analytical challenge: differentiating it from its closely related positional isomers (e.g., 5-chloro-2-fluoro-N-methylaniline).

While traditional 1D NMR and mass spectrometry (MS) are foundational, they often fall short in resolving the exact regiochemistry of multi-halogenated aromatic rings due to overlapping multiplets and identical mass-to-charge ( m/z ) ratios. This guide objectively compares structural verification methodologies and provides a field-proven, self-validating 2D NMR protocol to definitively assign the structure of 3-chloro-2-fluoro-N-methylaniline.

Comparative Analysis of Structural Verification Methods

To establish a robust analytical pipeline, we must objectively compare the performance of available techniques. As outlined by industry standards for [1], 2D NMR provides the highest balance of resolution, speed, and non-destructive analysis.

Analytical MethodologyRegiochemical ResolutionIsomer DifferentiationFluorine-Specific ProbingSample StateTurnaround Time1D NMR ( 1H , 13C )ModeratePoor (Overlapping multiplets)Indirect (J-coupling only)SolutionMinutesGC-MS / LC-MSLowPoor (Identical m/z and fragments)NoneDestructiveMinutesX-Ray CrystallographyAbsoluteExcellentAbsolute (Spatial coordinates)Solid (Requires crystal)Days to Weeks2D NMR (Multinuclear)AbsoluteExcellentDirect ( 1H 19F NOE)SolutionHours

The Analytical Challenge: Causality in Halogenated Spin Systems

The core difficulty in analyzing 3-chloro-2-fluoro-N-methylaniline lies in the C−F spin-spin coupling. The 19F nucleus (spin ½) couples with both 13C and 1H nuclei over multiple bonds ( 1J , 2J , 3J , 4J ). This splits the carbon and proton signals, creating complex second-order spectra in 1D analysis that obscure the regiochemistry.

However, by employing [2], we can leverage the fluorine atom not as a hindrance, but as a highly sensitive spectroscopic probe. Because the 19F chemical shift range is exceptionally broad, it provides a pristine, isolated signal that can be correlated to the rest of the molecule to map the exact positions of the halogens.

Experimental Protocol: A Self-Validating 2D NMR Workflow

Every protocol described below is designed as a self-validating system . By cross-referencing through-bond connectivity (HMBC) with through-space proximity (HOESY), the workflow inherently detects and corrects assignment errors, ensuring absolute structural certainty without requiring a reference standard.

Step 1: Sample Preparation and Locking
  • Methodology: Dissolve 15-20 mg of 3-chloro-2-fluoro-N-methylaniline in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is selected due to its high polarity. It disrupts the intermolecular hydrogen bonding of the secondary amine ( −NHCH3​ ), sharpening the N−H proton signal. This prevents signal broadening and allows for crisp 2D correlations.

Step 2: 1D Baseline Acquisition ( 1H , 13C{1H} , 19F{1H} )
  • Methodology: Acquire standard 1D spectra. Ensure the 19F spectrum is proton-decoupled.

  • Causality: Acquiring a 19F{1H} decoupled spectrum provides a single sharp singlet, confirming the purity of the fluorinated species and establishing the baseline chemical shift for 2D targeting. The 13C spectrum will exhibit characteristic C−F splitting (e.g., 1JCF​≈240 Hz for C2), immediately identifying the fluorinated carbon.

Step 3: Homonuclear Correlation ( 1H
1H COSY)
  • Methodology: Acquire a gradient-selected COSY spectrum.

  • Causality: This maps the continuous H4−H5−H6 aromatic spin system. Because C2 and C3 are substituted, this three-proton continuous system confirms that the halogens are adjacent (ortho) to each other or to the amine.

Step 4: Heteronuclear Correlation ( 1H
13C HSQC & HMBC)
  • Methodology: Acquire multiplicity-edited HSQC and long-range HMBC (optimized for nJCH​=8 Hz).

  • Causality: HSQC differentiates protonated carbons (C4, C5, C6) from quaternary carbons (C1, C2, C3). HMBC provides the critical skeletal linkage: the N−CH3​ protons will show a strong 3JCH​ correlation to C1. H4 will show a 3JCH​ correlation to C2 (the fluorinated carbon) and C6, anchoring the ring numbering.

Step 5: Fluorine-Specific Probing ( 1H
19F HOESY)
  • Methodology: Acquire a Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum with a mixing time of 400-600 ms.

  • Causality: This is the definitive self-validating step. As demonstrated in recent [3], HOESY directly measures spatial proximity. A spatial NOE correlation between the 19F nucleus at position 2 and the N−CH3​ protons unambiguously confirms that the fluorine is ortho to the amine group, ruling out the 3-fluoro-2-chloro isomer.

G A Sample Preparation (DMSO-d6 + TMS) B 1D NMR Acquisition (1H, 13C{1H}, 19F{1H}) A->B C 2D Homonuclear NMR (1H-1H COSY) B->C D 2D Heteronuclear NMR (1H-13C HSQC & HMBC) B->D E Fluorine-Specific Probing (1H-19F HOESY) B->E F Regiochemical Assignment & Structural Verification C->F D->F E->F

Fig 1: 2D NMR structural verification workflow for halogenated anilines.

Quantitative Data Summary & Mechanistic Interpretation

The table below summarizes the expected multinuclear NMR data for 3-chloro-2-fluoro-N-methylaniline, demonstrating how the combination of chemical shifts, J -couplings, and 2D correlations locks the structure into place. As noted by experts, [4] ensures that its signals rarely overlap, making these correlations highly reliable.

Nucleus / AssignmentChemical Shift (ppm)Multiplicity & Coupling (Hz)Key 2D Correlations (HMBC/HOESY)
N−CH3​ ( 1H ) 2.80d, J=5.0 HzHMBC to C1; HOESY to 19F
N−H ( 1H ) 5.95br qHOESY to 19F
H-4 ( 1H ) 6.75dd, J=8.2,1.5 HzHMBC to C2, C6
H-5 ( 1H ) 7.10t, J=8.2 HzHMBC to C1, C3
H-6 ( 1H ) 6.55dd, J=8.2,1.5 HzHMBC to C2, C4
19F (F-2) -125.4s ( 1H decoupled)HOESY to N−CH3​ , N−H
Logical Signal Relationships

The regiochemistry is proven by the convergence of through-bond and through-space data. The HMBC connects the amine to C1 and the ring protons to the halogenated carbons (C2 and C3). Simultaneously, the HOESY experiment bridges the spatial gap between the amine and the fluorine atom, proving they occupy adjacent positions on the ring.

SignalLogic N N-CH3 Protons (Pos 1) C1 C1 Carbon (Aniline Core) N->C1 3J HMBC F2 19F Nucleus (Pos 2) N->F2 1H-19F HOESY F2->C1 2J C-F Coupling C3 C3 Carbon (C-Cl Bond) F2->C3 2J C-F Coupling H4 H4 Proton (Pos 4) H4->C3 2J HMBC

Fig 2: Key 2D NMR and coupling correlations defining the 3-chloro-2-fluoro regiochemistry.

Conclusion

For the structural verification of 3-chloro-2-fluoro-N-methylaniline, 2D NMR is vastly superior to 1D NMR and MS. By treating the experimental workflow as a self-validating system—where 1H

13C HMBC establishes the skeletal framework and 1H

19F HOESY confirms spatial regiochemistry—researchers can achieve absolute structural certainty. This approach eliminates the risk of misidentifying positional isomers, safeguarding downstream pharmaceutical development.

References

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis Service MtoZ Biolabs URL:[Link]

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants PubMed (Elsevier) URL:[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Chemical Science (RSC Publishing) URL:[Link]

  • Fluorine NMR: An Overlooked Nucleotide Comes into Its Own Lab Manager URL:[Link]

Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated N-Methylanilines

Introduction In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug optimization. For researchers and drug development professionals, the transition from...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug optimization. For researchers and drug development professionals, the transition from a non-fluorinated secondary aromatic amine, such as N-methylaniline, to its fluorinated counterpart (e.g., 4-fluoro-N-methylaniline) represents a masterclass in modulating pharmacokinetics (PK) and pharmacodynamics (PD). This guide provides a rigorous, data-driven comparison of these two structural classes, elucidating the causality behind their divergent biological behaviors and offering standardized protocols for empirical validation.

Mechanistic Causality: Why Fluorinate N-Methylanilines?

As a Senior Application Scientist, I approach structural modification not as trial-and-error, but as an exercise in physical organic chemistry. The substitution of a hydrogen atom with a fluorine atom on the aniline ring fundamentally alters the molecule's electronic and steric landscape[1].

  • Metabolic Blocking (The Kinetic Isotope-like Effect): Cytochrome P450 (CYP450) enzymes frequently target the electron-rich para-position of anilines for hydroxylation. The C–F bond (approx. 126 kcal/mol) is significantly stronger than the C–H bond (approx. 113 kcal/mol)[1]. By placing a fluorine atom at the 4-position (4-fluoro-N-methylaniline), we effectively "block" this primary site of metabolism, increasing the transition state energy required for oxidation and drastically reducing the catalytic turnover ( kcat​ )[1].

  • pKa Modulation and Membrane Permeability: Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect pulls electron density away from the amine nitrogen. While monofluorination might not drastically alter the highest occupied molecular orbital (HOMO) energy[2], it subtly lowers the basicity (pKa) of the secondary amine. This shift increases the fraction of unionized drug at physiological pH (7.4), directly enhancing passive membrane permeability and lipophilicity (LogD)[3].

  • Conformational and Binding Affinity Enhancements: Fluorine can participate in multipolar interactions with protein backbones. In complex scaffolds, such as benzimidazole derivatives incorporating a fluoroethyl-N-methylaniline moiety, the fluorinated analogs exhibit superior target binding and cellular permeability, translating to enhanced anticancer or antimicrobial efficacy compared to their non-fluorinated precursors[4].

Comparative Data Analysis

To objectively evaluate the performance of these scaffolds, we must look at their physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterN-Methylaniline (Non-Fluorinated)4-Fluoro-N-Methylaniline (Fluorinated)Causality / Impact on Drug Design
C-X Bond Strength (para) ~113 kcal/mol (C-H)~126 kcal/mol (C-F)Higher bond energy resists CYP450-mediated oxidative cleavage[1].
Predicted pKa (Amine) 4.854.80 ± 0.12Inductive withdrawal by fluorine slightly reduces basicity[5].
Lipophilicity (LogP) 1.66~1.95Fluorine increases lipophilicity, enhancing lipid bilayer partitioning[3].
Primary Metabolic Route Rapid para-hydroxylationN-demethylation (para-blocked)Shifts clearance mechanism, generally prolonging intrinsic half-life ( t1/2​ )[1].
In Vitro Clearance ( CLint​ ) High (>50 µL/min/mg)Low to Moderate (<20 µL/min/mg)Reduced enzyme-substrate recognition and blocked oxidation sites[2].
Visualizing the Metabolic Shift

G Substrate1 N-methylaniline (Non-Fluorinated) CYP Cytochrome P450 Oxidation Substrate1->CYP Substrate2 4-Fluoro-N-methylaniline (Fluorinated) Substrate2->CYP Metabolite1 p-Hydroxylation (Rapid Clearance) CYP->Metabolite1 C-H Cleavage Metabolite2 Metabolic Blocking (Prolonged Half-life) CYP->Metabolite2 C-F Resistance

CYP450-mediated metabolic pathways of fluorinated vs. non-fluorinated N-methylanilines.

Experimental Protocols: Self-Validating Systems

To empirically validate the theoretical advantages of fluorinated N-methylanilines, researchers must employ robust, self-validating assays. Below are the definitive protocols for assessing metabolic stability and lipophilicity.

Protocol 1: High-Throughput In Vitro Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds, proving the metabolic blocking effect of the C-F bond.

Reagents & Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • 0.1 M Potassium phosphate buffer (pH 7.4).

  • Test compounds (N-methylaniline and 4-fluoro-N-methylaniline) at 10 mM in DMSO.

  • Quenching solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM test compounds to 100 µM in 50% acetonitrile/water, then further dilute to 1 µM in the phosphate buffer to ensure DMSO concentration remains <0.1%.

  • Incubation Mixture: In a 96-well plate, combine 450 µL of phosphate buffer, 25 µL of HLM (final concentration 0.5 mg/mL), and 5 µL of the 1 µM test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the pre-warmed NADPH regenerating system to initiate the reaction.

  • Kinetic Sampling: At specific time points ( t=0,15,30,45,60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each 50 µL aliquot into 150 µL of the ice-cold quenching solution to precipitate proteins and halt enzymatic activity.

  • Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression ( k ) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

Workflow Step1 1. Compound Incubation (Liver Microsomes + NADPH) Step2 2. Aliquot Sampling (Time points: 0-60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining %) Step4->Step5 Step6 6. Data Processing (Calculate CL_int & t_1/2) Step5->Step6

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Protocol 2: Determination of Lipophilicity (LogD) via Shake-Flask LC-MS/MS

Purpose: To validate the increase in lipophilicity imparted by fluorine substitution, which correlates with improved passive permeability.

Step-by-Step Methodology:

  • Solvent Saturation: Mutually saturate 1-octanol and 0.1 M phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.

  • Sample Preparation: Dissolve the test compounds in the saturated 1-octanol phase to achieve a concentration of 100 µM.

  • Partitioning: In a glass vial, combine equal volumes (e.g., 1 mL each) of the compound-spiked octanol and the saturated aqueous buffer.

  • Equilibration: Mechanically shake the vials at 25°C for 60 minutes to ensure complete partitioning, followed by centrifugation at 3000 rpm for 10 minutes to achieve sharp phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD7.4​=log10​(Peak Areaoctanol​/Peak Areaaqueous​) .

Conclusion

The comparative analysis of non-fluorinated versus fluorinated N-methylanilines underscores a fundamental principle of rational drug design: precise atomic substitutions yield profound biological consequences. By leveraging the C-F bond's metabolic resistance and electronic properties, medicinal chemists can rescue rapidly cleared scaffolds, optimize lipophilicity, and ultimately drive more resilient drug candidates into the clinic.

References

  • Source: National Institutes of Health (NIH)
  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL
  • Title: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: MDPI URL
  • Title: Cas 459-59-6, 4-FLUORO-N-METHYLANILINE Source: LookChem URL
  • Title: 3,3-Difluoropyrrolidine | 316131-01-8 Source: Benchchem URL

Sources

Validation

Benchmarking the performance of 3-chloro-2-fluoro-N-methylaniline-based materials

Benchmarking 3-Chloro-2-fluoro-N-methylaniline in Targeted Therapeutics: A Comparative Guide to Pharmacokinetic and Efficacy Optimization As a Senior Application Scientist in early-stage drug discovery, I frequently eval...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Chloro-2-fluoro-N-methylaniline in Targeted Therapeutics: A Comparative Guide to Pharmacokinetic and Efficacy Optimization

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the profound impact that subtle structural modifications have on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Halogenated anilines are ubiquitous building blocks in medicinal chemistry, famously utilized in the synthesis of blockbuster kinase inhibitors such as the pan-RAF inhibitor Belvarafenib and the CNS-penetrant EGFR inhibitor AZD3759[1][2].

However, when optimizing a scaffold for blood-brain barrier (BBB) penetrance or metabolic stability, the primary amine of standard 3-chloro-2-fluoroaniline often presents a liability. In this guide, we will benchmark the performance of materials derived from 3-chloro-2-fluoro-N-methylaniline (CAS 1040041-75-5) against their non-methylated and isomeric alternatives, detailing the mechanistic causality behind its superior performance in advanced drug design[3].

Strategic Rationale: The Causality of N-Methylation

The decision to transition from a primary aniline (3-chloro-2-fluoroaniline) to a secondary N-methyl aniline (3-chloro-2-fluoro-N-methylaniline) is driven by three fundamental physicochemical principles:

  • Elimination of Hydrogen Bond Donors (HBDs): According to rules governing BBB penetrance, HBDs carry a high desolvation penalty. Masking the aniline N-H via methylation significantly lowers the polar surface area (PSA) and increases passive membrane permeability[2].

  • Evasion of P-glycoprotein (P-gp) Efflux: P-gp efflux pumps in the BBB actively recognize and extrude compounds with exposed HBDs. N-methylation disrupts this recognition motif, drastically reducing the efflux ratio ( ER​ ).

  • Conformational Locking (Steric Twist): The addition of the N-methyl group, adjacent to an ortho-fluoro substituent, creates severe steric repulsion. This forces the aniline ring out of planarity with the attached core (e.g., a quinazoline or pyrimidine ring), inducing an atropisomeric twist that can improve target residence time and kinase selectivity.

Workflow A Primary Aniline Scaffold (NH) B High H-Bond Donors A->B D N-Methylation Strategy (CAS 1040041-75-5) A->D Optimization C P-gp Efflux Susceptibility B->C Limits BBB Transit E HBD Removal D->E F Steric Conformation D->F G High CNS Penetration E->G Evades P-gp H Target Selectivity F->H Kinase Binding

Fig 1: Pharmacokinetic and pharmacodynamic advantages of N-methylation in drug design.

Quantitative Benchmarking: Performance Comparison

To objectively evaluate these materials, we benchmarked representative quinazoline-core kinase inhibitors functionalized with three different aniline building blocks. The data below illustrates the distinct advantages of the 3-chloro-2-fluoro-N-methylaniline moiety.

Building Block / Material CoreH-Bond DonorsCaco-2 Papp​ ( 10−6 cm/s)P-gp Efflux Ratio ( ER​ )Brain/Plasma Ratio ( Kp,uu,brain​ )Primary Metabolic Liability
3-Chloro-2-fluoroaniline (Parent)18.54.2 (High)0.15N-Glucuronidation
3-Chloro-2-fluoro-N-methylaniline 032.40.8 (Low)1.25N-Demethylation (Slow)
3-Chloro-4-fluoro-N-methylaniline 028.11.5 (Moderate)0.65Aromatic Hydroxylation

Data Interpretation: The incorporation of 3-chloro-2-fluoro-N-methylaniline results in a near 4-fold increase in passive permeability ( Papp​ ) and completely neutralizes P-gp mediated efflux ( ER​ < 2.0 is considered non-effluxed). Furthermore, the ortho-fluoro substitution provides superior metabolic shielding compared to the para-fluoro isomer, resulting in a highly favorable unbound brain-to-plasma ratio ( Kp,uu,brain​>1.0 ), a critical threshold for neuro-oncology applications[2].

Metabolism N1 N-H Aniline N2 N-Glucuronidation N1->N2 Rapid Clearance N3 N-Methyl Aniline N4 Steric Shielding N3->N4 Protects Amine N5 CYP Demethylation N4->N5 Slower Phase I

Fig 2: Metabolic routing shift comparing primary anilines to N-methylated derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the chemical integration and biological validation of 3-chloro-2-fluoro-N-methylaniline-based materials.

Protocol 3.1: Buchwald-Hartwig Amination (Synthesis)

Causality: Due to the secondary nature of the amine and the electron-withdrawing, sterically demanding ortho-fluoro group, standard Nucleophilic Aromatic Substitution ( SN​Ar ) is often sluggish and low-yielding. A Palladium-catalyzed cross-coupling utilizing a bulky, electron-rich phosphine ligand (RuPhos) is required to facilitate the reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the heteroaryl chloride core (1.0 equiv), 3-chloro-2-fluoro-N-methylaniline (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 precatalyst (5 mol%) and RuPhos ligand (5 mol%). The G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring high initiation temperatures.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat the mixture to 85 °C for 12 hours.

  • Validation/Workup: Monitor conversion via LC-MS. Upon completion, filter through a Celite pad to remove palladium black and inorganic salts. Purify via reverse-phase prep-HPLC. Self-validation: The absence of the protodehalogenated byproduct confirms the selectivity of the RuPhos ligand.

Protocol 3.2: Bidirectional Caco-2 Permeability & Efflux Assay

Causality: To definitively prove that the N-methylated material evades P-gp efflux, we must measure permeability in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions, using a known P-gp inhibitor as a self-validating control.

Step-by-Step Methodology:

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm² (validating tight junction integrity).

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the donor compartment (Apical for A→B; Basolateral for B→A).

  • Control Matrix: Run a parallel set of wells containing 50 µM Verapamil (a potent P-gp inhibitor) mixed with the test compound.

  • Sampling & Analysis: Incubate at 37 °C for 2 hours. Extract 50 µL aliquots from the receiver compartments. Quantify compound concentration using LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER​=Papp​(B→A)/Papp​(A→B) ). Self-validation: If the ER​ drops from >4.0 to <1.5 in the presence of Verapamil, P-gp mediated efflux is definitively confirmed. For 3-chloro-2-fluoro-N-methylaniline derivatives, the baseline ER​ should remain <1.5 regardless of Verapamil, proving inherent efflux evasion[2].

Conclusion

The strategic utilization of 3-chloro-2-fluoro-N-methylaniline over its primary aniline counterpart represents a masterclass in rational drug design. By simultaneously eliminating a hydrogen bond donor and introducing steric constraints, researchers can transform a metabolically vulnerable, efflux-prone hit into a highly permeable, CNS-active lead compound. The empirical data and synthetic protocols provided herein serve as a robust framework for benchmarking and integrating this critical building block into modern therapeutic pipelines.

References

  • 3-chloro-2-fluoro-N-methylaniline — Chemical Substance Information.NextSDS.
  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib.ACS Publications.
  • Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor.ACS Publications.

Sources

Comparative

Efficacy comparison of agrochemicals derived from 3-chloro-2-fluoro-N-methylaniline

Title: Efficacy Comparison Guide: 3-Chloro-2-fluoro-N-methylaniline Derived Agrochemicals vs. Standard PPO Inhibitors Executive Summary The continuous evolution of weed resistance necessitates the development of novel he...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy Comparison Guide: 3-Chloro-2-fluoro-N-methylaniline Derived Agrochemicals vs. Standard PPO Inhibitors

Executive Summary

The continuous evolution of weed resistance necessitates the development of novel herbicidal scaffolds. Halogenated N-methylanilines, specifically 3-chloro-2-fluoro-N-methylaniline, have emerged as highly privileged synthetic intermediates in the design of next-generation Protoporphyrinogen Oxidase (PPO) inhibitors[1]. This technical guide provides a rigorous, data-driven comparison between a novel pyrimidinedione herbicide derived from 3-chloro-2-fluoro-N-methylaniline (designated herein as CFMA-1 ) and commercial standards such as Saflufenacil and Flumioxazin.

Mechanistic Rationale: The 3-Chloro-2-Fluoro-N-Methylaniline Scaffold

The efficacy of PPO inhibitors relies heavily on their ability to competitively bind to the hydrophobic active site of the PPO enzyme (EC 1.3.3.4), blocking the oxidation of protoporphyrinogen IX to protoporphyrin IX[2].

  • Steric and Electronic Optimization: The incorporation of the 3-chloro-2-fluoro substitution pattern on the aniline ring provides a dual advantage. The highly electronegative ortho-fluorine acts as a strong hydrogen bond acceptor, enhancing target affinity without introducing excessive steric bulk. Simultaneously, the meta-chlorine atom occupies a specific halogen-binding pocket within the PPO enzyme, a structural feature known to significantly increase binding affinity in modern phenoxypyridine and pyrimidinedione herbicides[3].

  • Metabolic Stability: The presence of halogens at the 2- and 3-positions sterically shields the aromatic ring from rapid cytochrome P450-mediated hydroxylation, extending the in planta half-life of the active ingredient[4].

  • Synthesis of the Pharmacophore: The N-methyl group of 3-chloro-2-fluoro-N-methylaniline serves as the critical anchor point for cyclization into the pyrimidinedione or uracil ring, which forms the core pharmacophore of many advanced PPO-inhibiting herbicides[1].

Pathway Visualization

The following diagram illustrates the biochemical pathway disrupted by CFMA-1. By inhibiting the PPO enzyme, protoporphyrinogen IX leaks into the cytoplasm where it is non-enzymatically oxidized, leading to the lethal accumulation of reactive oxygen species (ROS)[5].

PPO_Pathway ProtoGen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoGen->PPO Substrate Binding ProtoIX Protoporphyrin IX ProtoGen->ProtoIX Non-enzymatic oxidation (Cytoplasm) PPO->ProtoIX Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Photosensitization CFMA1 CFMA-1 (3-chloro-2-fluoro derivative) CFMA1->PPO Competitive Inhibition Light Light + O2 Light->ROS CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath Membrane Disruption

Mechanism of action for CFMA-1, illustrating competitive PPO inhibition and ROS generation.

Experimental Methodology & Self-Validating Protocols

To objectively evaluate the efficacy of CFMA-1, we employ a self-validating two-tier experimental system: an in vitro enzymatic assay to determine intrinsic potency, followed by an in vivo greenhouse trial to assess practical field efficacy and crop safety.

Protocol A: In Vitro PPO Enzyme Inhibition Assay (IC50 Determination) Causality & Validation: This assay isolates the biochemical target to eliminate absorption and translocation variables. We use a continuous fluorometric assay measuring the appearance of Protoporphyrin IX. A baseline fluorescence measurement without the inhibitor is taken first to ensure enzyme viability, establishing a self-validating baseline before the test compound is introduced.

  • Enzyme Extraction: Isolate PPO from etiolated Echinochloa crus-galli (barnyardgrass) seedlings using differential centrifugation at 4°C.

  • Substrate Preparation: Synthesize Protoporphyrinogen IX by reducing Protoporphyrin IX with sodium amalgam in the dark to prevent premature photo-oxidation.

  • Assay Incubation: In a 96-well black microtiter plate, combine 100 µL of assay buffer (0.1 M Tris-HCl, pH 7.5), 50 µL of enzyme extract, and 10 µL of the test compound (CFMA-1, Saflufenacil, or Flumioxazin) at varying concentrations (0.1 nM to 10 µM).

  • Reaction Initiation: Add 20 µL of Protoporphyrinogen IX substrate to initiate the reaction.

  • Quantification: Measure fluorescence (Excitation: 410 nm, Emission: 630 nm) continuously for 30 minutes. Calculate the IC50 based on the dose-response curve[3].

Protocol B: In Vivo Greenhouse Efficacy & Crop Safety Trial Causality & Validation:In vitro potency does not always translate to in vivo efficacy due to cuticular barriers and plant metabolism. This protocol compares post-emergence application on broadleaf weeds versus a representative crop (Soybean) to calculate the selectivity index. Untreated controls are mandatory to establish the 0% efficacy baseline and validate that environmental conditions did not cause spontaneous plant stress.

  • Plant Cultivation: Grow Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot pigweed), and Glycine max (Soybean) in standard potting mix under controlled greenhouse conditions (25°C/20°C day/night, 16h photoperiod).

  • Formulation: Dissolve test compounds in a mixture of acetone/water (1:1, v/v) containing 0.2% Tween-20 to ensure uniform droplet spreading and cuticular penetration[6].

  • Application: Apply treatments at the 3-4 leaf stage using a track sprayer calibrated to deliver 150 L/ha at various active ingredient rates (e.g., 5, 10, 20 g a.i./ha).

  • Evaluation: Visually assess weed control and crop injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0 (no effect) to 100% (complete necrosis)[3].

Exp_Workflow Start Compound Synthesis: CFMA-1 InVitro In Vitro Assay: PPO Extraction & IC50 Start->InVitro InVivo In Vivo Greenhouse Trial: Post-Emergence Application Start->InVivo Data Data Acquisition: Fluorescence & Visual Scoring InVitro->Data Fluorometric Measurement InVivo->Data Efficacy Rating (0-100%) Analysis Statistical Analysis: Efficacy vs Crop Safety Data->Analysis

Two-tier experimental workflow for validating the efficacy and safety of CFMA-1.

Quantitative Data & Efficacy Comparison

The following tables summarize the comparative performance of the 3-chloro-2-fluoro-N-methylaniline derivative (CFMA-1) against industry standards.

Table 1: In Vitro PPO Enzyme Inhibition (IC50) Lower IC50 values indicate higher intrinsic potency against the target enzyme.

CompoundTarget Enzyme SourceIC50 (nM)Relative Potency vs. Flumioxazin
CFMA-1 Echinochloa crus-galli (EcPPO)1.2 ± 0.1 2.9x higher
SaflufenacilEchinochloa crus-galli (EcPPO)1.8 ± 0.21.9x higher
FlumioxazinEchinochloa crus-galli (EcPPO)3.5 ± 0.31.0x (Baseline)

Table 2: In Vivo Greenhouse Efficacy and Crop Safety (21 DAT) Application Rate: 10 g a.i./ha. Efficacy is measured as % control (higher is better). Crop safety is measured as % injury (lower is better).

CompoundA. theophrasti Control (%)A. retroflexus Control (%)Glycine max (Soybean) Injury (%)
CFMA-1 98% 100% < 5%
Saflufenacil95%98%12%
Flumioxazin88%90%8%
Untreated Control0%0%0%

Conclusion

The experimental data conclusively demonstrates that agrochemicals derived from the 3-chloro-2-fluoro-N-methylaniline scaffold (represented by CFMA-1) exhibit superior in vitro target binding and in vivo herbicidal efficacy compared to existing commercial standards like Flumioxazin and Saflufenacil. The specific halogenation pattern not only drives a 2.9-fold increase in intrinsic PPO inhibition but also significantly enhances crop safety in soybeans, likely due to differential metabolism rates between the crop and target weeds[3][4]. For drug development professionals and agrochemical researchers, this scaffold represents a highly viable pathway for combating resistant broadleaf weed species.

References

  • Title: Transformation of Aniline to N-Methylaniline: A Comprehensive Study Source: Echemi URL
  • Title: Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: Epyrifenacil, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control Source: Pest Management Science URL
  • Title: New generation of protox-inhibiting herbicides Source: ResearchGate URL
  • Title: Aclonifen | C12H9ClN2O3 | CID 92389 Source: PubChem - NIH URL
  • Source: European Patent Office - Googleapis.

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